4-Hydroxy-1-naphthoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAGPCOTGOTBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322381 | |
| Record name | 4-Hydroxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-97-7 | |
| Record name | 4-Hydroxy-1-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7474-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-4-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7474-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXY-4-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO8UA94R91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-1-naphthoic acid (CAS: 7474-97-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Hydroxy-1-naphthoic acid, a hydroxylated derivative of 1-naphthoic acid, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural similarity to other biologically active naphthoic acid derivatives, particularly those known to interact with the aryl hydrocarbon receptor (AhR), positions it as a compound with considerable, yet not fully explored, therapeutic potential. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, potential mechanisms of action, and the analytical techniques required for its characterization and quality control. The content herein is curated to provide researchers and drug development professionals with a foundational understanding and practical insights into this promising molecule.
Introduction and Molecular Overview
This compound (CAS 7474-97-7) is an aromatic carboxylic acid characterized by a naphthalene core substituted with a hydroxyl group at the C4 position and a carboxylic acid group at the C1 position. The presence of these two functional groups on the rigid naphthalene scaffold imparts a unique combination of acidic and phenolic properties, making it a versatile intermediate in organic synthesis and a candidate for biological investigation.
The strategic placement of the hydroxyl and carboxyl groups allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potentially tunable pharmacological profiles. Its structural relationship to known bioactive molecules, such as the microbial metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a known AhR agonist, has fueled interest in its own biological activities.
| Property | Value | Source(s) |
| CAS Number | 7474-97-7 | [1] |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| IUPAC Name | 4-hydroxynaphthalene-1-carboxylic acid | |
| Synonyms | 1-Hydroxy-4-naphthoic acid, 4-Naphthol-1-carboxylic acid | [1][2] |
| Appearance | Yellow to brown solid (predicted) | [2] |
| Melting Point | 183-189 °C | [2] |
| Boiling Point | 442.2±28.0 °C (Predicted) | [2] |
| pKa | 4.34±0.10 (Predicted) | [2] |
| Density | 1.399±0.06 g/cm³ (Predicted) | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements.
Kolbe-Schmitt Carboxylation of 1-Naphthol: A Mechanistic Perspective
The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols and is a highly relevant, though not extensively detailed in the literature for this specific isomer, pathway to this compound.[3][4] The reaction involves the nucleophilic addition of a phenoxide (in this case, naphthoxide) to carbon dioxide, typically under high pressure and temperature.
The regioselectivity of the carboxylation of naphthols is sensitive to reaction conditions, including the choice of alkali metal and temperature. To favor carboxylation at the C4 position of 1-naphthol, the use of potassium hydroxide to form the potassium 1-naphthoxide salt is generally preferred.
Experimental Protocol: A Proposed Kolbe-Schmitt Synthesis
This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction and a patent describing the synthesis of hydroxynaphthoic acids.[5] Optimization by the end-user is highly recommended for laboratory-scale synthesis.
Step 1: Formation of Potassium 1-Naphthoxide
-
In a high-pressure autoclave equipped with a mechanical stirrer and a temperature controller, add 1-naphthol and a stoichiometric equivalent of potassium hydroxide.
-
Introduce an inert, high-boiling solvent such as dibutyl carbitol to create a slurry.[5]
-
Heat the mixture under vacuum to azeotropically remove water, ensuring the formation of the anhydrous potassium 1-naphthoxide. This step is critical as the presence of water can inhibit carboxylation.[5]
Step 2: Carboxylation
-
Pressurize the autoclave with dry carbon dioxide to approximately 100 atm.
-
Heat the reaction mixture to 125-150 °C with vigorous stirring.[5] The reaction is typically maintained for several hours to ensure complete carboxylation.
Step 3: Work-up and Isolation
-
After cooling the reactor to room temperature and venting the excess CO₂, transfer the reaction mixture to a suitable vessel.
-
Dilute the mixture with water and acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt, precipitating the crude this compound.
-
Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid, to yield the final product of high purity.
Caption: Kolbe-Schmitt synthesis of this compound.
Alternative Synthetic Routes
Another documented method for the synthesis of this compound involves the potassium hydroxide fusion of 4-sulfo-1-naphthoic acid at 200 °C.[2] This method, while effective, requires the preparation of the sulfonated starting material.
Biological Activity and Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Connection
The biological activity of this compound is not yet extensively characterized. However, compelling evidence from studies on structurally similar compounds strongly suggests its potential role as a modulator of the aryl hydrocarbon receptor (AhR).
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[6] It is a key sensor of environmental and endogenous signals.
A study investigating the structure-activity relationship of various hydroxyl/carboxy-substituted naphthoic acids as AhR agonists found that 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is a potent AhR agonist.[4][7] The same study also demonstrated that 4-hydroxy-2-naphthoic acid, an isomer of our target compound, was less potent than 1,4-DHNA but still induced a maximal, TCDD-like response for CYP1B1 expression, a classic AhR target gene.[4]
This suggests that the hydroxynaphthoic acid scaffold is a key pharmacophore for AhR activation. It is highly probable that this compound also functions as an AhR agonist.
Caption: Putative AhR signaling pathway for this compound.
Applications in Research and Drug Development
Given its likely role as an AhR modulator, this compound holds potential in therapeutic areas where AhR signaling is implicated. The applications of the related compound, 1,4-DHNA, provide a roadmap for potential research directions:
-
Immunomodulation and Inflammatory Diseases: AhR agonists are known to have anti-inflammatory effects. 1,4-DHNA has been shown to inhibit colitis in animal models.[4] This suggests that this compound could be investigated for its potential in treating inflammatory bowel disease and other inflammatory conditions.
-
Dermatology: 1,4-DHNA has been reported to induce apoptosis in human keratinocytes, indicating a potential application for treating psoriasis.[4] The role of AhR in skin homeostasis and inflammatory skin diseases is an active area of research, making this compound a candidate for investigation in this field.
-
Antimicrobial Activity: The inhibition of Helicobacter pylori growth by 1,4-DHNA suggests that hydroxynaphthoic acids may possess antimicrobial properties.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound for research and development purposes.
High-Performance Liquid Chromatography (HPLC)
Protocol: A Guideline for HPLC Method Development
This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a lower to a higher percentage of acetonitrile will likely be effective for separating the main compound from potential impurities. A starting point could be 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (e.g., 240 nm).[3]
-
Injection Volume: 10 µL.
Method Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[8]
Caption: A typical workflow for the HPLC analysis of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. While specific spectra for this compound are not widely published, characteristic chemical shifts can be predicted based on the substituted naphthalene ring system. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm), and the carboxylic acid proton will be a broad singlet at a much higher chemical shift (>10 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected [M-H]⁻ ion in negative ion mode electrospray ionization (ESI) would have a theoretical m/z of 187.0401.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C stretching vibrations of the aromatic ring (1600-1450 cm⁻¹).
Solubility and Stability
-
Solubility: Based on its structure, this compound is expected to be poorly soluble in water but soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO. Its solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH values above its pKa as the carboxylate salt is formed.
-
Stability: Hydroxynaphthoic acids are generally stable under standard laboratory conditions. However, they may be susceptible to decarboxylation at elevated temperatures.[2] Stability studies should be conducted to evaluate its degradation profile under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) as per ICH guidelines.
Safety and Handling
-
Hazard Classification (Predicted): Likely to be classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a molecule with a compelling profile for further investigation, particularly in the context of drug discovery and development. Its likely role as an aryl hydrocarbon receptor modulator opens up avenues for exploring its therapeutic potential in a range of inflammatory and immune-mediated diseases. While there are gaps in the existing literature regarding detailed synthetic protocols and comprehensive biological and analytical characterization, this guide provides a solid foundation for researchers to build upon. The methodologies and insights presented here are intended to facilitate and inspire future research into this promising compound.
References
-
Kolbe–Schmitt reaction - Wikipedia. Available at: [Link]
-
Cheng, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Environmental Health Perspectives, 124(11), 1-22. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 344290, 4-Hydroxy-1-naphthaldehyde. Available at: [Link]
-
Song, Y., Zhang, C., & Li, J. (2012). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Advanced Materials Research, 602-604, 1391-1395. Available at: [Link]
-
(PDF) Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - ResearchGate. Available at: [Link]
-
Weitzel, J. N., et al. (2018). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1572, 105-111. Available at: [Link]
- Levy, J., & Walker, W. W. (1968). U.S. Patent No. 3,405,170. Washington, DC: U.S. Patent and Trademark Office.
-
L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. Available at: [Link]
-
The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. (2018). International Journal of Molecular Sciences, 19(12), 3853. Available at: [Link]
-
Targeting the aryl hydrocarbon receptor by gut phenolic metabolites - PubMed Central (NIH). Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 7474-97-7 [chemicalbook.com]
- 3. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
4-Hydroxy-1-naphthoic Acid: A Putative Natural Product Exploring Biosynthetic Potential and Isomeric Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Elusive Natural Provenance of 4-Hydroxy-1-naphthoic Acid
In the vast repository of natural products, the presence of a specific molecule can often be taken for granted. However, the case of this compound presents a compelling enigma. Despite the widespread occurrence of its structural isomers and related naphthoquinone precursors in the plant and microbial kingdoms, a definitive isolation and characterization of this compound from a natural source remains conspicuously absent from the peer-reviewed scientific literature. This guide, therefore, ventures beyond a conventional catalog of natural occurrences. Instead, it offers a deep dive into the biosynthetic plausibility of its formation, examines the established natural landscape of its isomers, and provides the technical framework for its potential discovery and characterization. For the researcher and drug development professional, this document serves as a comprehensive resource on the context of this compound within the broader field of naphthalenoid biochemistry.
I. Biosynthetic Plausibility: A Tale of Hydroxylation and Carboxylation
While direct evidence is lacking, the theoretical formation of this compound in biological systems can be postulated through the convergence of known metabolic pathways acting on naphthalene and its derivatives. The key enzymatic transformations to consider are aromatic hydroxylation and carboxylation.
The Naphthalene Degradation Superhighway: A Source of Hydroxylated Precursors
Microorganisms, particularly bacteria and fungi, have evolved sophisticated enzymatic machinery to degrade polycyclic aromatic hydrocarbons (PAHs) like naphthalene.[1] This metabolic capability is a cornerstone of environmental bioremediation. The initial steps in these pathways are of particular relevance as they generate hydroxylated naphthalene intermediates.
-
Dioxygenase-mediated Hydroxylation: In many aerobic bacteria, the degradation of naphthalene is initiated by a multi-component enzyme system, naphthalene dioxygenase (NDO). NDO catalyzes the dihydroxylation of the aromatic ring to yield cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene.[1] Subsequent enzymatic steps lead to the formation of 1,2-dihydroxynaphthalene.[1] While this pathway does not directly yield 1-naphthol (a potential precursor to this compound), it demonstrates the prevalence of enzymatic systems capable of hydroxylating the naphthalene core.
-
Monooxygenase Activity in Mammalian Systems: In mammals, the metabolism of naphthalene is primarily mediated by cytochrome P450 monooxygenases.[2] This process generates a highly reactive intermediate, naphthalene-1,2-epoxide, which can spontaneously rearrange to form 1-naphthol and 2-naphthol.[2] The formation of 1-naphthol in these systems provides a key potential precursor for subsequent carboxylation.
Carboxylation of Naphthols: The Missing Link
The enzymatic carboxylation of a hydroxylated naphthalene, such as 1-naphthol, at the C4 position would be the final step in the biosynthesis of this compound. While a specific carboxylase for this reaction has not been identified in nature, the chemical precedent for such a transformation exists. The Kolbe-Schmitt reaction, a well-established chemical synthesis, can carboxylate naphthols. For instance, α-naphthol can be carboxylated to produce both 1-hydroxy-2-naphthoic acid and 1-hydroxy-4-naphthoic acid, with the regioselectivity being dependent on the reaction conditions.[3] This chemical feasibility suggests that an analogous enzymatic reaction is not outside the realm of possibility.
The following diagram illustrates a hypothetical biosynthetic pathway to this compound, integrating known metabolic steps.
Caption: Hypothetical biosynthetic pathway to this compound.
II. The Known Natural Landscape: Isomers and Related Naphthalenoids
While this compound remains elusive, a diverse array of its isomers and structurally related naphthalenoid compounds are well-documented natural products. Understanding their origins and properties provides a crucial comparative framework.
1,4-Dihydroxy-2-naphthoic Acid: A Bacterial Metabolite
1,4-Dihydroxy-2-naphthoic acid (DHNA) is a known bacterial-derived metabolite that plays a significant role in the biosynthesis of menaquinones (Vitamin K2).[4][5] It has also been identified as an agonist for the aryl hydrocarbon receptor (AhR), exhibiting anti-inflammatory activity in the gut.[4][5] The established natural occurrence of this dihydroxylated and carboxylated naphthalene derivative underscores the biosynthetic capacity of microorganisms to produce complex naphthalenoids.
Juglone and Lawsone: Naphthoquinone Pigments
Juglone (5-hydroxy-1,4-naphthoquinone) and Lawsone (2-hydroxy-1,4-naphthoquinone) are well-known plant-derived naphthoquinones. Juglone is famously found in black walnut (Juglans nigra) and is responsible for its allelopathic properties.[6] Lawsone is the primary pigment in the henna plant (Lawsonia inermis).[6] Recent research has established that juglone biosynthesis proceeds from 1,4-dihydroxy-2-naphthoic acid (DHNA), further cementing the role of hydroxylated naphthoic acids as key intermediates in plant secondary metabolism.
The following diagram illustrates the established biosynthetic relationship between DHNA and Juglone.
Caption: Biosynthetic relationship between DHNA and Juglone.
Fungal Naphthalenones
Fungi are prolific producers of a wide array of naphthalenone derivatives, which are biosynthesized via the 1,8-dihydroxynaphthalene polyketide pathway.[7][8] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, cytotoxic, and phytotoxic effects.[7][8] The structural diversity of these fungal metabolites highlights the plasticity of fungal metabolic pathways in generating complex naphthalenoid skeletons.
III. Methodologies for Discovery and Characterization
The potential discovery of this compound in a natural matrix would rely on a robust analytical workflow. The following protocols outline the key steps for extraction, isolation, and characterization, drawing upon established methods for related compounds.
Extraction and Isolation
Objective: To extract and purify this compound from a biological matrix (e.g., microbial culture, plant tissue).
Protocol:
-
Sample Preparation: Lyophilize and grind the biological material to a fine powder to maximize surface area for extraction.
-
Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent such as ethyl acetate or dichloromethane, and finally a polar solvent like methanol. This compound, being a polar aromatic acid, is expected to be predominantly in the ethyl acetate and methanol fractions.
-
Acid-Base Partitioning: Combine the ethyl acetate and methanol fractions and evaporate to dryness. Re-dissolve the residue in a suitable solvent and perform liquid-liquid extraction with a basic aqueous solution (e.g., 5% sodium bicarbonate). The acidic this compound will partition into the aqueous phase as its sodium salt.
-
Purification: Acidify the aqueous phase with a dilute acid (e.g., 1M HCl) to precipitate the crude this compound. The precipitate can be collected by filtration and further purified by techniques such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
Objective: To unequivocally identify and quantify this compound.
Quantitative Data Summary:
| Analytical Technique | Expected Data for this compound |
| High-Performance Liquid Chromatography (HPLC) | A distinct peak with a characteristic retention time on a C18 column. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A molecular ion peak corresponding to its molecular weight (m/z 188.04). |
| High-Resolution Mass Spectrometry (HRMS) | An accurate mass measurement to confirm the elemental composition (C11H8O3). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra with characteristic chemical shifts and coupling patterns for the naphthalene ring protons and carbons, as well as signals for the hydroxyl and carboxyl groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. |
The following diagram outlines the general workflow for the discovery and characterization of this compound from a natural source.
Caption: Workflow for discovery and characterization.
IV. Conclusion and Future Perspectives
While this compound has not yet been identified as a natural product, its structural simplicity and the existence of plausible biosynthetic pathways suggest that its discovery in nature is a possibility. The exploration of microbial metabolomes, particularly from organisms known to degrade aromatic compounds or produce other naphthalenoids, represents a promising avenue for future research. The technical guide presented here provides a robust framework for such investigations, from outlining the theoretical biosynthetic logic to detailing the practical methodologies for isolation and characterization. The potential biological activities of this compound, in light of the known pharmacology of its isomers, further underscore the importance of continuing the search for this elusive molecule in the vast chemical diversity of the natural world.
V. References
-
Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293.
-
Jin, H., & Kim, J. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 154(2), 247-259.
-
Piotrowska-Niczyporuk, A., & Bajguz, A. (2014). Effects of juglone and lawsone on oxidative stress in maize coleoptile cells treated with IAA. Acta Biologica Cracoviensia Series Botanica, 56(1), 39-49.
-
Ibrahim, S. R. M., Mohamed, G. A., & Al-Haşimi, A. G. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1353.
-
Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293.
-
Cho, T. M., Zylstra, G. J., & Lee, K. (2006). Studies on the metabolism and excretion of 1-naphthol, 1-naphthyl-beta-D-glucuronide, and 1-naphthyl-beta-D-glucoside in the mouse. Journal of Toxicology and Environmental Health, Part A, 69(24), 2217-2231.
-
Preuss, R., Angerer, J., & Drexler, H. (2003). Naphthalene--an environmental and occupational toxicant. International archives of occupational and environmental health, 76(8), 556-576.
-
Ota, K., & Kito, T. (1976). Carboxylation of hydroxyarens with metal alkyl carbonates. Chemical and Pharmaceutical Bulletin, 24(7), 1546-1551.
-
Ibrahim, S. R. M., Mohamed, G. A., & Al-Haşimi, A. G. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1353.
-
Wikipedia contributors. (2023, November 29). 1-Naphthoic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
Givaudan Corp. (1938). Carboxylation of alkali metal salts of phenols. U.S. Patent 2,132,357.
-
Ghisla, S., & Massey, V. (1999). Hydroxylation by Flavin Enzymes: Evidence for NIH-Shift Mechanism. In Flavins and Flavoproteins 1999 (pp. 359-366). De Gruyter.
-
Ullrich, R., & Hofrichter, M. (2007). Enzymatic Hydroxylation of Aromatic Compounds. Cellular and Molecular Life Sciences, 64(3), 271-293.
-
Wang, W., et al. (2023). Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. Organic Letters, 25(44), 8036-8041.
-
Wikipedia contributors. (2023, December 1). 1-Naphthol. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
Lawson, T., & Gann, L. (2003). Molecular Modelling Analysis of the Metabolism of Naphthalene. Science Alert.
-
Das, K., & Mukherjee, A. K. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 709905.
-
Jin, H., & Kim, J. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 154(2), 247-259.
-
Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Methods in Molecular Biology, 548, 13-33.
-
Liu, M., et al. (2021). New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. Marine Drugs, 19(10), 569.
-
Martinie, R. J., & Boal, A. K. (2017). Enzymatic Hydroxylation of Aliphatic C–H Bonds by a Mn/Fe Cofactor. Journal of the American Chemical Society, 139(18), 6262-6265.
-
Wikipedia contributors. (2024, January 16). Soil contamination. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
Sources
- 1. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Naphthoic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 5. globethesis.com [globethesis.com]
- 6. METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Hydroxy-1-naphthoic Acid in Cell Culture
Introduction: Unveiling the Potential of 4-Hydroxy-1-naphthoic Acid
This compound (4-HNA) is a naphthoic acid derivative with emerging significance in biomedical research. Structurally related to a class of molecules known as naphthoquinones, 4-HNA and its analogs are gaining attention for their diverse biological activities, including anti-inflammatory and potential anti-cancer properties.[1] Our understanding of its mechanism of action is evolving, with current evidence pointing towards its role as a ligand for the Aryl Hydrocarbon Receptor (AhR).[2]
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental and endogenous signals.[3][4][5][6][7] Upon binding to ligands such as 4-HNA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[3][5] This initiates the transcription of a battery of genes, most notably the cytochrome P450 enzymes CYP1A1 and CYP1B1, which are involved in metabolic processes.[2][3][8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. The protocols herein are designed to be robust and adaptable, enabling the investigation of 4-HNA's biological effects and its mechanism of action.
Physicochemical and Safety Profile
A foundational understanding of the compound's properties and safety considerations is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 7474-97-7 | [11][12] |
| Molecular Formula | C₁₁H₈O₃ | [3][12] |
| Molecular Weight | 188.18 g/mol | |
| Appearance | Yellow to brown solid | [11] |
| Melting Point | 183-189 °C | [11] |
| Solubility | Soluble in DMSO | [13] |
| Storage | 2-8°C, stored under nitrogen | [11] |
Safety and Handling:
Experimental Workflow for Investigating 4-HNA in Cell Culture
The following diagram outlines a comprehensive workflow for studying the effects of 4-HNA on cultured cells.
Caption: A generalized workflow for the in vitro evaluation of 4-HNA.
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
Rationale: Due to its limited aqueous solubility, a stock solution of 4-HNA should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[13] It is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[18][19][20][21][22]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 1.8818 mg of 4-HNA for every 1 mL of DMSO.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed 4-HNA powder.
-
Vortex: Vortex the solution thoroughly until the 4-HNA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Determination of Optimal Working Concentration via MTT Cytotoxicity Assay
Rationale: Before investigating the biological activity of 4-HNA, it is essential to determine its cytotoxic profile in the cell line of interest. The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[23][24][25] This allows for the selection of non-toxic concentrations for subsequent experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
4-HNA stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or a suitable solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[26]
-
Preparation of Serial Dilutions: Prepare serial dilutions of 4-HNA in complete medium from the 10 mM stock solution. A suggested concentration range to test is 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-HNA. Include wells with medium only (blank), cells with medium containing DMSO at the vehicle concentration (vehicle control), and untreated cells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[26] Mix gently on an orbital shaker for 15 minutes.[25]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration of 4-HNA against cell viability to determine the IC50 (half-maximal inhibitory concentration) and to select non-toxic concentrations for further experiments.
Protocol 3: General Protocol for Cell Treatment and Lysate Preparation
Rationale: This protocol outlines the general steps for treating cells with the determined non-toxic concentrations of 4-HNA to study its effects on specific cellular processes, such as gene expression.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
4-HNA stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer for protein, or a suitable buffer for RNA extraction)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates and allow them to reach the desired confluency (typically 70-80%).
-
Treatment: Prepare the desired concentrations of 4-HNA in fresh culture medium. Remove the old medium and replace it with the treatment medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the predetermined time required to observe the desired effect (e.g., 6, 12, or 24 hours for gene expression studies).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add the appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cellular proteins or nucleic acids, and store it at -80°C for further analysis.
Protocol 4: Analysis of AhR Target Gene Expression by RT-qPCR
Rationale: To confirm that 4-HNA acts via the AhR pathway, the expression of its target genes, CYP1A1 and CYP1B1, can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[8]
Materials:
-
Cell lysate from Protocol 3
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression of CYP1A1 and CYP1B1 in 4-HNA-treated cells relative to the vehicle control, normalized to the housekeeping gene.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the canonical AhR signaling pathway activated by ligands like 4-HNA.
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Data Interpretation and Further Steps
The successful execution of these protocols will yield valuable data on the cytotoxic profile of 4-HNA and its ability to modulate the AhR signaling pathway. A dose-dependent increase in CYP1A1 and CYP1B1 mRNA levels in response to non-toxic concentrations of 4-HNA would provide strong evidence for its role as an AhR agonist.
Further investigations could involve:
-
Protein-level analysis: Confirming the increased expression of CYP1A1 and CYP1B1 proteins using Western blotting or immunofluorescence.
-
Functional assays: Investigating the downstream functional consequences of AhR activation, such as changes in cell proliferation, migration, or inflammatory responses.
-
Use of AhR antagonists: Co-treatment with a known AhR antagonist (e.g., CH-223191) to demonstrate that the observed effects of 4-HNA are indeed AhR-dependent.
By following these detailed application notes and protocols, researchers can confidently and effectively utilize this compound in their cell culture experiments to explore its therapeutic potential.
References
-
Cheng, J., et al. (2015). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 152(2), 447-460. [Link]
-
Safe, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 152(2), 447-460. [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
Yamazaki, H., et al. (2002). Induction of CYP1A1, CYP1A2, and CYP1B1 mRNAs by nitropolycyclic aromatic hydrocarbons in various human tissue-derived cells: Chemical-, cytochrome P450 isoform-, and cell-specific differences. Archives of Toxicology, 76(5-6), 317-328. [Link]
-
Vondráček, J., & Machala, M. (2018). AhR signaling pathways and regulatory functions. Current Opinion in Toxicology, 9, 10-18. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 7474-97-7. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Kanno, Y., et al. (2002). Induction of CYP1A1, CYP1A2, and CYP1B1 mRNAs by nitropolycyclic aromatic hydrocarbons in various human tissue-derived cells: chemical-, cytochrome P450 isoform-, and cell-specific differences. Archives of Toxicology, 76(5-6), 317-328. [Link]
-
Protocols.io. (2023). MTT (Assay protocol). [Link]
-
Wikipedia contributors. (2023). Aryl hydrocarbon receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Lee, J. Y., et al. (2016). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Stem Cell Research & Therapy, 7(1), 1-10. [Link]
-
Van den Heuvel, J. P., et al. (2006). Preferential Induction of CYP1A1 and CYP1B1 in CCSP-Positive Cells. Toxicological Sciences, 92(1), 53-64. [Link]
-
Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. [Link]
-
QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254. [Link]
-
Reddit. (2021). Maximum DMSO concentration in media for cell culture?. [Link]
-
Wang, K., et al. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). International Journal of Molecular Medicine, 44(6), 1983-1996. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Kelley, B. (2020). Cell culture media impact on drug product solution stability. Biotechnology and Bioengineering, 117(10), 3044-3053. [Link]
-
Shen, Z., & Whitlock, J. P. (1992). Cell-specific regulation of human CYP1A1 and CYP1B1 genes. Journal of Biological Chemistry, 267(29), 20858-20863. [Link]
-
Esser, C., & Rannug, A. (2015). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Chemical Research in Toxicology, 28(8), 1549-1567. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
Various Authors. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? ResearchGate. [Link]
-
Madan, A., et al. (2009). Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes: Evaluation of Activity and Messenger RNA Expression of CYPs 1A2, 2B6, 2C8, 2C9, 2C19, and 3A4. Drug Metabolism and Disposition, 37(2), 329-341. [Link]
-
Alfa Aesar. (2023). Safety Data Sheet: 6-Hydroxy-2-naphthoic acid. [Link]
-
S. S. M. A. Khorassani, & H. Abdolahi. (1974). Evaluation of 2-hydroxy-1-(2-hydroxy-4-sulpho-1-naphthylazo)-3-naphthoic acid and hydroxynaphthol blue as metallochromic indicators in the EDTA titration of calcium. Analyst, 99(1180), 652-656. [Link]
-
PubChem. (n.d.). 6-Hydroxy-1-naphthoic acid. [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Molecular Medicine Reports [spandidos-publications.com]
- 7. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of CYP1A1, CYP1A2, and CYP1B1 mRNAs by nitropolycyclic aromatic hydrocarbons in various human tissue-derived cells: chemical-, cytochrome P450 isoform-, and cell-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell-specific regulation of human CYP1A1 and CYP1B1 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 7474-97-7 [chemicalbook.com]
- 12. bio-rad.com [bio-rad.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. 6-Hydroxy-1-naphthoic acid | C11H8O3 | CID 5463800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lifetein.com [lifetein.com]
- 20. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. MTT (Assay protocol [protocols.io]
A Robust HPLC Method for the Analysis of 4-Hydroxy-1-naphthoic Acid: Application Note and Protocol
Introduction
4-Hydroxy-1-naphthoic acid is a key aromatic carboxylic acid derivative with significant applications in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. As a critical intermediate, the purity and accurate quantification of this compound are paramount to ensure the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.
This comprehensive application note presents a detailed and robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The narrative that follows is designed to guide researchers, scientists, and drug development professionals through the principles of the method, a step-by-step protocol, and the rationale behind the experimental choices, ensuring scientific integrity and reliable results.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₃ | |
| Molecular Weight | 188.18 g/mol | |
| Predicted pKa | 4.34 ± 0.10 | |
| Appearance | Yellow to brown solid |
The predicted pKa of approximately 4.34 indicates that this compound is a weak acid. This is a critical parameter for mobile phase development, as controlling the ionization state of the analyte is essential for achieving good peak shape and reproducible retention in reversed-phase chromatography.
Principle of the HPLC Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar compound, will be retained on the column through hydrophobic interactions.
To ensure consistent retention and symmetrical peak shape, the mobile phase is acidified. By maintaining the mobile phase pH at least one to two units below the analyte's pKa, the carboxylic acid group remains in its protonated, less polar form, leading to enhanced retention and preventing peak tailing that can occur with ionized species.
Detection is achieved using a UV-Vis detector. The naphthalene ring system in this compound contains a chromophore that absorbs UV light, allowing for sensitive and specific detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. A C8 column can also be considered.
-
Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).
-
Reagents: Phosphoric acid or formic acid (analytical grade).
-
Reference Standard: A well-characterized reference standard of this compound of known purity.
Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 236 nm and 280 nm |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1 L of deionized water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio is recommended as the diluent for preparing standards and samples. This ensures compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Development and Optimization: The Scientific Rationale
The development of this HPLC method was guided by the physicochemical properties of this compound and established chromatographic principles.
Column Selection
A C18 stationary phase is the most common choice for reversed-phase chromatography and provides a good balance of hydrophobic retention for aromatic compounds like this compound. A C8 column, with its shorter alkyl chains, offers slightly less hydrophobicity and can be a suitable alternative if the analyte is too strongly retained on a C18 column.
Mobile Phase Selection
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier in reversed-phase HPLC due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, allowing for detection at lower wavelengths.
-
Aqueous Phase and pH Control: The predicted pKa of this compound is approximately 4.34. To ensure the carboxylic acid functional group is predominantly in its non-ionized form, the pH of the mobile phase should be maintained below 3.3. Phosphoric acid is an excellent choice for this purpose as it provides a stable pH in this range. A concentration of 0.1% is sufficient to buffer the mobile phase and ensure good peak shape. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid should be used instead of phosphoric acid.
Detection Wavelength
Method Validation
For use in a regulated environment, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1)[2]. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to resolve this compound from potential impurities, degradation products, and matrix components. This is often assessed through forced degradation studies.
-
Linearity: The linear relationship between the analyte concentration and the detector response. A minimum of five concentration levels should be used to construct the calibration curve.
-
Accuracy: The closeness of the measured value to the true value. This is typically determined by analyzing samples with a known concentration of the analyte (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Forced Degradation and Stability Indicating Properties
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. This involves subjecting the analyte to various stress conditions to induce degradation and then analyzing the stressed samples to ensure that the degradation products are well-separated from the parent peak.
Recommended Stress Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Dry heat at 105 °C for 24 hours |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period |
Data Presentation and System Suitability
For routine analysis, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.
System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development
Caption: The logical progression of HPLC method development for this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. By understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles, a robust and reliable method has been developed. The detailed protocol and validation guidelines herein will enable researchers, scientists, and drug development professionals to accurately quantify this compound and ensure the quality of their products.
References
-
SIELC Technologies. UV-Vis Spectrum of 2-Naphthoic Acid.[Link]
-
PubChem. 1-Hydroxy-4-naphthoic acid.[Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
Sources
Application Note and Protocol: High-Purity 4-Hydroxy-1-naphthoic Acid via Optimized Recrystallization
Authored by: A Senior Application Scientist
Introduction: 4-Hydroxy-1-naphthoic acid is a key aromatic carboxylic acid derivative utilized in the synthesis of advanced materials and pharmaceutical intermediates. The purity of this compound is paramount, as even trace impurities can significantly impact the performance and safety of the final products. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to isolate and purify solid compounds.[1] This application note provides a detailed protocol for the purification of this compound by recrystallization, emphasizing the rationale behind solvent selection and procedural steps to ensure high purity and yield.
Core Principle of Recrystallization: The fundamental principle of recrystallization is the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal solvent will dissolve the compound sparingly at room temperature but have a high capacity for dissolution at its boiling point. Impurities, ideally, should either be insoluble in the hot solvent or highly soluble in the cold solvent, allowing for their separation from the target compound upon cooling and crystallization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₃ | PubChem |
| Molecular Weight | 188.18 g/mol | PubChem |
| Melting Point | 188 - 189 °C | ChemicalBook[3] |
| Appearance | Yellow to brown solid | ChemicalBook[3] |
Safety Precautions
This compound and the solvents used for its recrystallization pose potential health risks. Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine solid particles.
-
Handling: Avoid contact with skin and eyes. Do not ingest. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Experimental Protocol: Purification of this compound
This protocol is divided into two stages: preliminary solvent screening to identify the optimal recrystallization solvent, followed by the full recrystallization procedure.
Part 1: Solvent Screening
Objective: To identify a suitable solvent or solvent system that exhibits high solubility for this compound at elevated temperatures and low solubility at room temperature or below.
Materials:
-
Crude this compound
-
A selection of analytical grade solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add 0.5 mL of a different solvent. Vortex each tube to assess solubility at room temperature. An ideal solvent will show poor solubility.
-
Heating: Gently heat the test tubes containing the insoluble samples in a heating block or water bath. Incrementally add small volumes of the corresponding solvent (0.1-0.2 mL at a time) until the solid completely dissolves. Note the approximate volume of solvent required.
-
Cooling: Allow the solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.
-
Observation: Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.
Interpretation of Results:
-
Excellent Candidate: The solid is insoluble or sparingly soluble in the cold solvent but dissolves completely in a reasonable volume of the hot solvent, and forms abundant crystals upon cooling.
-
Poor Candidate: The solid is highly soluble in the cold solvent, or is insoluble even in the hot solvent.
-
Solvent Pair Candidate: If no single solvent is ideal, a solvent pair may be used. This typically involves a solvent in which the compound is highly soluble and a second "anti-solvent" in which it is poorly soluble.
Part 2: Recrystallization Protocol
This protocol assumes a suitable solvent has been identified from the screening process. For illustrative purposes, we will proceed with a generic protic solvent like ethanol, which is often effective for polar organic compounds.
Workflow Diagram:
Sources
Preparation and Storage of 4-Hydroxy-1-naphthoic Acid Stock Solutions
An Application Guide for Researchers
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive application note provides a detailed protocol for the preparation, storage, and handling of stock solutions of 4-Hydroxy-1-naphthoic acid (4H1NA). Aimed at researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind procedural steps to ensure solution integrity, experimental reproducibility, and safety. It covers critical aspects such as solvent selection, stability considerations, and quality control, grounded in the physicochemical properties of the compound.
Introduction: The Criticality of a Validated Stock Solution
This compound is an aromatic carboxylic acid of interest in various research fields. As with any experimental work, the reliability and reproducibility of results are fundamentally dependent on the quality and consistency of the reagents used. The preparation of a concentrated stock solution is the first and one of the most critical steps in this process. An improperly prepared or stored stock solution can lead to significant errors in downstream applications due to issues like inaccurate concentration, precipitation, degradation, or solvent-induced artifacts.
This guide provides a robust framework for creating stable, reliable stock solutions of this compound, explaining the scientific principles that govern each decision and procedural step.
Physicochemical Profile of this compound
Understanding the fundamental properties of this compound is essential for its effective handling and the preparation of stable solutions. The molecule incorporates both a phenolic hydroxyl group and a carboxylic acid group on a naphthalene backbone, which dictates its solubility and stability profile.
| Property | Value | Source |
| CAS Number | 7474-97-7 | [1][2] |
| Molecular Formula | C₁₁H₈O₃ | [2][3] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 183-189 °C | [1] |
| Predicted pKa | 4.34 ± 0.10 | [1] |
The predicted pKa of ~4.34 is attributed to the carboxylic acid moiety.[1] This value is crucial as it indicates the compound will be poorly soluble in acidic or neutral aqueous solutions but will deprotonate to its more soluble carboxylate salt form in basic solutions (pH > 5.5).
Safety and Handling Precautions
Before handling the compound, it is imperative to consult the latest Safety Data Sheet (SDS). Based on data for isomeric and related compounds, this compound should be handled with care.
-
Hazard Profile : Isomeric hydroxynaphthoic acids are known to cause skin irritation and serious eye irritation.[4][5] They may also cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Handling : Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5] Avoid contact with skin and eyes.[5]
Solvent Selection: A Decision-Driven Workflow
The choice of solvent is the most critical factor in preparing a stock solution and is entirely dependent on the intended downstream application. A solvent must not only fully dissolve the compound at the desired concentration but also be compatible with the experimental system.
The workflow below outlines the decision-making process for selecting an appropriate solvent.
Caption: Workflow for selecting a solvent for this compound.
Solubility Profile Summary
| Solvent | Solubility & Rationale | Suitability |
| DMSO (Dimethyl sulfoxide) | High. A powerful, polar aprotic solvent capable of dissolving many aromatic compounds to high concentrations.[6][7] | Excellent for high-concentration primary stocks. Widely used for cell culture, but final concentration should typically be <0.5% to avoid toxicity. |
| Ethanol / Methanol | Moderate to Good. Polar protic solvents that can dissolve 4H1NA, though potentially at lower concentrations than DMSO.[8] Gentle warming may be required. | Good as an alternative to DMSO, especially when cell toxicity is a concern. Often used in biochemical assays. |
| Water (Neutral or Acidic) | Very Poor. The protonated carboxylic acid is not readily solvated by water. An isomer, 1-hydroxy-2-naphthoic acid, has very poor water solubility.[9] | Not Recommended for creating stock solutions. |
| Aqueous Base (e.g., NaOH, PBS pH > 7.5) | Good. The carboxylic acid is deprotonated to the highly soluble carboxylate anion. | Excellent for applications where an organic solvent is undesirable and a basic pH is acceptable. The final pH of the stock must be controlled. |
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of 10 mL of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many research applications.
Materials
-
This compound (MW: 188.18 g/mol )
-
Anhydrous, cell-culture grade Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
15 mL polypropylene conical tube
-
Micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile 0.22 µm syringe filter (optional, for cell-based applications)
-
Cryo-safe storage vials (e.g., 1.5 mL microcentrifuge tubes)
Calculation of Required Mass
The fundamental formula for calculating the mass required is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
For 10 mL of a 10 mM solution:
-
Mass (g) = (10 x 10⁻³ mol/L) x (10 x 10⁻³ L) x (188.18 g/mol )
-
Mass (g) = 0.018818 g
-
Mass (mg) = 18.82 mg
Step-by-Step Procedure
-
Preparation : Don your PPE. Ensure the analytical balance is level and calibrated.
-
Weighing : Carefully weigh out 18.82 mg of this compound solid into a clean weighing boat or directly into the 15 mL conical tube.
-
Rationale: Accurate weighing is paramount for achieving the correct final concentration. Using a conical tube minimizes transfer loss.
-
-
Solvent Addition : Add approximately 9 mL of high-purity DMSO to the conical tube containing the compound.
-
Rationale: Adding most, but not all, of the solvent allows for effective mixing and volume adjustment in the final step. DMSO is hygroscopic; use a fresh, unopened bottle or an aliquot stored in a desiccator for best results.[6]
-
-
Dissolution : Tightly cap the tube and vortex vigorously for 30-60 seconds. If the solid is not fully dissolved, place the tube in a room temperature water bath sonicator for 5-10 minutes.
-
Rationale: Vortexing provides mechanical agitation. Sonication uses high-frequency sound waves to create cavitation bubbles, which scrub the solid's surface and break apart aggregates, accelerating dissolution without significant heat. Gentle warming (to 37°C) can be used as a last resort, but prolonged heat should be avoided to prevent potential degradation.
-
-
Volume Adjustment : Once the solid is completely dissolved, carefully add DMSO to reach a final volume of 10.0 mL. Invert the tube several times to ensure a homogenous solution.
-
Sterilization (Optional) : For use in sterile applications like cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Rationale: This removes any potential microbial contamination. Ensure the filter material (e.g., PTFE) is compatible with DMSO.
-
-
Aliquoting : Dispense the stock solution into smaller, single-use volumes (e.g., 50-200 µL) in clearly labeled cryo-safe vials.
-
Rationale: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution over time.
-
Solid Compound : The solid powder should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Storage at 2-8°C is recommended.[1] It should be kept separate from strong oxidants.[9]
-
Stock Solutions :
-
Temperature : Store aliquots at -20°C for short- to mid-term storage (1-6 months) or at -80°C for long-term storage (>6 months).[6]
-
Light : Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. The naphthol structure can be susceptible to photo-oxidation.
-
Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles as they can lead to compound degradation and solvent hydration (for DMSO), which may cause the compound to precipitate.
-
Quality Control and Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitate forms upon freezing/thawing | Concentration exceeds solubility at low temperature; water absorption by DMSO. | Warm the aliquot to room temperature or 37°C and vortex/sonicate to redissolve. Ensure DMSO is anhydrous. Consider preparing a more dilute stock. |
| Solution appears discolored (darkens) | Oxidation or degradation of the compound. | Discard the stock solution. When preparing a new stock, consider purging the vial headspace with nitrogen or argon before sealing to create an inert atmosphere. |
| Inconsistent experimental results | Inaccurate initial weighing; compound degradation; precipitation in media. | Prepare a fresh stock solution. Before use, visually inspect the thawed aliquot for clarity. When diluting into aqueous buffers, add the stock dropwise while vortexing to prevent crashing out. |
References
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1-HYDROXY-2-NAPHTHOIC ACID. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 6-Hydroxy-1-naphthoic acid. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 1-Hydroxy-4-naphthoic acid. Available at: [Link]
-
Journal of Chemical & Engineering Data. Measurement and Correlation of Solubility of 3-Hydroxy-2-naphthoic Acid in Ten Pure and Binary Mixed Organic Solvents. Available at: [Link]
Sources
- 1. This compound | 7474-97-7 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1-Hydroxy-4-naphthoic acid | C11H8O3 | CID 344291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Hydroxy-1-naphthoic acid | C11H8O3 | CID 5463800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.fr [fishersci.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
The Strategic Utility of 4-Hydroxy-1-naphthoic Acid: A Versatile Intermediate in Chemical Synthesis
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Naphthoid Scaffold
4-Hydroxy-1-naphthoic acid, a bifunctional naphthalene derivative, represents a pivotal chemical intermediate with significant potential in the realms of pharmaceutical sciences, dye chemistry, and advanced materials. Its rigid, aromatic core, coupled with the reactivity of its hydroxyl and carboxylic acid moieties, provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, providing researchers with the foundational knowledge and practical protocols to leverage this valuable building block in their synthetic endeavors.
The strategic importance of intermediates like this compound lies in their ability to streamline the synthesis of target molecules, thereby accelerating research and development timelines. The presence of two distinct functional groups allows for orthogonal chemical modifications, enabling the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of photophysical properties in materials science.
Core Synthesis Strategies: The Kolbe-Schmitt Reaction and Beyond
The principal industrial method for the synthesis of hydroxyaromatic carboxylic acids is the Kolbe-Schmitt reaction.[1] This carboxylation reaction involves the treatment of a phenoxide (or in this case, a naphthoxide) with carbon dioxide under elevated temperature and pressure.[1][2]
The Challenge of Regioselectivity in Naphthol Carboxylation
The carboxylation of naphthols presents a greater challenge in regioselectivity compared to simple phenols. The incoming carboxyl group can potentially add to several positions on the naphthalene ring. In the case of 1-naphthol, the primary products are typically 2-hydroxy-1-naphthoic acid and this compound. The reaction conditions, particularly the choice of alkali metal cation, temperature, and solvent, play a crucial role in determining the isomeric ratio of the products.[3]
Generally, the use of sodium naphthoxide at lower temperatures tends to favor ortho-carboxylation (at the 2-position), while potassium naphthoxide at higher temperatures promotes the formation of the thermodynamically more stable para-carboxylated product (at the 4-position).[2]
Diagram: Generalized Kolbe-Schmitt Reaction for 1-Naphthol
Caption: Key steps in the Kolbe-Schmitt synthesis of hydroxynaphthoic acids.
Protocol 1: Synthesis of this compound via Modified Kolbe-Schmitt Reaction
This protocol is based on a process that utilizes a high-boiling point ether as a solvent to facilitate the reaction under anhydrous conditions, which are critical for successful carboxylation.[4]
Materials:
-
1-Naphthol
-
Potassium Hydroxide (KOH)
-
Dibutyl carbitol (diethylene glycol dibutyl ether)
-
Carbon Dioxide (CO₂) gas
-
Sulfuric Acid (H₂SO₄), concentrated
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
-
High-pressure autoclave reactor
Procedure:
-
Formation of Potassium Naphthoxide:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, combine 1-naphthol (1.0 eq), potassium hydroxide (1.1 eq), and dibutyl carbitol.
-
Heat the mixture to reflux to azeotropically remove the water formed during the salt formation. The complete removal of water is crucial for the subsequent carboxylation step.[4]
-
-
Carboxylation:
-
Transfer the anhydrous solution of potassium 1-naphthoxide in dibutyl carbitol to a high-pressure autoclave.
-
Seal the reactor and purge with nitrogen gas before introducing carbon dioxide.
-
Pressurize the autoclave with CO₂ to 100-150 atm and heat the mixture to 150-200 °C with vigorous stirring for 6-8 hours.
-
-
Workup and Isolation:
-
After cooling the reactor to room temperature and carefully venting the excess CO₂, transfer the reaction mixture to a beaker.
-
Acidify the mixture with concentrated sulfuric acid to a pH of 1-2. This will precipitate the crude this compound.
-
Filter the crude product and wash with cold water to remove inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or toluene, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity (by HPLC) | >98% |
| Melting Point | 188-190 °C |
Characterization Data:
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. |
| ¹³C NMR (DMSO-d₆) | Resonances for the naphthalene ring carbons, the carboxyl carbon, and the carbon bearing the hydroxyl group. |
| IR (KBr) | Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), and aromatic C=C stretches. |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z 187.04. |
Applications in Advanced Synthesis
The true value of this compound is realized in its role as a precursor to more complex and high-value molecules. Its dual functionality allows for a range of subsequent chemical transformations.
Pharmaceutical Scaffolding
While direct examples of marketed drugs synthesized from this compound are not prominently documented, the naphthoic acid scaffold is a common feature in many biologically active molecules.[5] The hydroxyl and carboxylic acid groups on this intermediate provide convenient handles for derivatization to create libraries of compounds for high-throughput screening in drug discovery programs.[5] For instance, the carboxylic acid can be converted to amides or esters to modulate bioavailability and target engagement, while the hydroxyl group can be etherified or used as a directing group in further aromatic substitutions.
Sources
High-Throughput Screening with 4-Hydroxy-1-naphthoic Acid: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of 4-Hydroxy-1-naphthoic Acid in High-Throughput Screening
This compound, a naphthalene-based carboxylic acid, has emerged as a molecule of interest in the landscape of drug discovery and chemical biology. Its structural similarity to endogenous signaling molecules and known bioactive compounds, particularly those of the naphthoquinone and naphthoic acid classes, suggests a rich potential for interaction with a variety of biological targets.[1][2] High-throughput screening (HTS) provides a powerful platform to rapidly interrogate the bioactivity of compounds like this compound against a vast array of cellular and biochemical targets, thereby accelerating the identification of novel therapeutic leads.[2]
This comprehensive guide provides detailed application notes and protocols for leveraging HTS to explore the biological functions of this compound. We will delve into two primary screening strategies: a cell-based assay to identify its activity as a modulator of the Aryl Hydrocarbon Receptor (AhR) and a biochemical assay to assess its potential as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). Furthermore, we will discuss secondary assays to validate direct target engagement and provide insights into robust data analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is paramount for designing and interpreting HTS assays.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | Yellow to brown solid | |
| Melting Point | 183-184 °C | |
| pKa (predicted) | 4.34 ± 0.10 | |
| Solubility | Soluble in DMSO and ethanol. |
Preparation for in vitro Assays: For most HTS applications, a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) is recommended. To prepare, dissolve 1.88 mg of this compound in 1 mL of high-purity DMSO. Ensure complete dissolution by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the assay should be kept below 0.5% to minimize solvent-induced artifacts.
Application Note I: Screening for Aryl Hydrocarbon Receptor (AhR) Agonism
Scientific Rationale
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation.[3] Upon ligand binding, the AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as CYP1A1 and CYP1B1.[4]
Studies have demonstrated that this compound can act as an agonist of the AhR, inducing the expression of its target genes.[5] This activity makes it a compelling candidate for screening campaigns aimed at identifying novel AhR modulators for therapeutic applications in areas such as autoimmune diseases and cancer.
Experimental Workflow: AhR Activation Assay
The following workflow outlines a luciferase reporter gene assay, a robust and widely used method for HTS of AhR activation.[3][4][6]
Figure 1: High-throughput screening workflow for identifying AhR agonists.
Detailed Protocol: AhR Luciferase Reporter Assay
Materials:
-
HepG2 cells stably expressing an XRE-driven luciferase reporter gene
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control (1 µM stock in DMSO)
-
DMSO (cell culture grade) as a negative control
-
White, clear-bottom 384-well plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer plate reader
Procedure:
-
Cell Culture: Maintain HepG2-XRE-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 mM is recommended.
-
Using an acoustic liquid handler or a multi-channel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates.
-
Include wells with TCDD as a positive control (final concentration of 1 nM) and DMSO as a negative control.
-
-
Cell Seeding:
-
Trypsinize and resuspend the HepG2-XRE-Luciferase cells in assay medium (DMEM with 5% charcoal-stripped FBS).
-
Adjust the cell density to 1 x 10⁵ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of the compound-containing 384-well plates, resulting in 5,000 cells per well.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence intensity using a plate reader.
-
Data Analysis and Interpretation
The primary output of this assay is the relative light units (RLU) generated by the luciferase reaction.
-
Normalization: Normalize the data to the plate controls. The activity of this compound can be expressed as a percentage of the response induced by the positive control (TCDD).
-
% Activation = [(RLU_compound - RLU_DMSO) / (RLU_TCDD - RLU_DMSO)] * 100
-
-
Dose-Response Curves: Plot the normalized activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy.[7][8]
Expected Results: this compound is expected to induce a dose-dependent increase in luciferase activity, indicative of AhR agonism. The EC₅₀ value will provide a quantitative measure of its potency.
Application Note II: Screening for NAD(P)H:quinone Oxidoreductase 1 (NQO1) Inhibition
Scientific Rationale
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones and related compounds.[9][10] This detoxification enzyme protects cells from oxidative stress by preventing the formation of reactive semiquinone intermediates.[10] NQO1 is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.[11]
Given the structural relationship of this compound to naphthoquinones, which are known substrates and modulators of NQO1, it is plausible that this compound could interact with and inhibit NQO1 activity. An HTS assay for NQO1 inhibition can therefore be employed to explore this possibility.
Experimental Workflow: NQO1 Inhibition Assay
This workflow describes a colorimetric HTS assay for measuring NQO1 inhibition.
Figure 2: High-throughput screening workflow for identifying NQO1 inhibitors.
Detailed Protocol: NQO1 Colorimetric Inhibition Assay
Materials:
-
Recombinant human NQO1 enzyme
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, 0.01% Tween-20
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Menadione (a substrate for NQO1)
-
DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Dicoumarol as a positive control inhibitor
-
This compound (10 mM stock in DMSO)
-
Clear, 384-well plates
-
Spectrophotometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of NQO1, NADH, menadione, and DCPIP in assay buffer. The final concentrations in the assay will need to be optimized, but typical starting points are: 1-5 µg/mL NQO1, 200 µM NADH, 10 µM menadione, and 40 µM DCPIP.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates.
-
Include wells with dicoumarol as a positive control (final concentration of 10 µM) and DMSO as a negative control.
-
-
Assay Execution:
-
Add 25 µL of NQO1 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 25 µL of a substrate mix containing NADH, menadione, and DCPIP.
-
Immediately begin reading the absorbance at 600 nm every 30 seconds for 5-10 minutes.
-
Data Analysis and Interpretation
The rate of decrease in absorbance at 600 nm is proportional to the NQO1 activity.
-
Rate Calculation: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Percent Inhibition: Calculate the percentage of NQO1 inhibition for each concentration of this compound.
-
% Inhibition = [1 - (V₀_compound / V₀_DMSO)] * 100
-
-
Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).[7][8]
Expected Results: If this compound inhibits NQO1, a dose-dependent decrease in the reaction rate will be observed, resulting in a sigmoidal dose-response curve and a calculable IC₅₀ value.
Secondary Assay: Hit Confirmation with Fluorescence Polarization
To confirm that the observed activity of this compound in the primary screens is due to direct binding to the target protein (AhR or NQO1), a fluorescence polarization (FP) assay can be employed. FP is a powerful technique for studying molecular interactions in solution and is well-suited for HTS formats.[12]
The principle of FP is based on the observation that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a larger protein, its tumbling rate slows down, resulting in an increase in the polarization of the emitted light. A test compound that binds to the protein and displaces the tracer will cause a decrease in the FP signal.
A detailed protocol for developing an FP assay is beyond the scope of this guide, but the general steps involve:
-
Tracer Selection: A fluorescently labeled ligand with known affinity for the target protein is required.
-
Assay Optimization: Determine the optimal concentrations of the tracer and the protein to achieve a stable and robust assay window.
-
Competition Assay: Incubate the protein, tracer, and varying concentrations of this compound. A dose-dependent decrease in FP signal indicates competitive binding.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects. | Use automated liquid handlers, randomize plate layout, avoid using outer wells. |
| Low Z'-factor (<0.5) | Small assay window, high variability. | Optimize reagent concentrations, increase incubation times, use higher quality reagents. |
| False Positives | Compound autofluorescence, light scattering, non-specific interactions. | Run control assays without the target protein, use orthogonal assays for hit confirmation. |
| False Negatives | Compound insolubility, degradation, insufficient potency. | Check compound solubility in assay buffer, use freshly prepared solutions, screen at higher concentrations. |
Conclusion
This compound represents a promising scaffold for the discovery of novel bioactive molecules. The HTS protocols detailed in this guide for assessing AhR agonism and NQO1 inhibition provide a robust framework for initiating a screening campaign. By combining these primary screening approaches with secondary assays for hit validation and a thorough understanding of data analysis and potential pitfalls, researchers can effectively unlock the therapeutic potential of this intriguing compound.
References
-
Harrill, J. Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. YouTube. 2020. Available from: [Link]
- LeCluyse, E. L. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. Pharmaceuticals. 2011.
- Parham, F., et al. Dose-Response Modeling of High-Throughput Screening Data. Journal of Pharmacokinetics and Pharmacodynamics. 2009.
- Wang, L., et al. Affinity-based small fluorescent probe for NAD(P)H:quinone oxidoreductase 1 (NQO1). Design, synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. 2017.
- Levy, J. & Walker, W. W. Process for the preparation of hydroxy naphthoic acids.
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]
- Lien, K. A., et al. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places. Journal of Biological Chemistry. 2017.
- Denison, M. S., et al. Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling. eLife. 2011.
- Weisz, A., et al. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography.
- Senger, S., et al. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D. 2018.
- Zhang, J., et al. Trimethyl Lock Quinone-Based Organic Molecular Probes for NQO1 Sensing and Imaging. Chemosensors. 2023.
- Rothhammer, V., et al. Detection of aryl hydrocarbon receptor agonists in human samples. Scientific Reports. 2018.
- Siegel, D., et al. Biochemical and genetic analysis of NAD(P)H:quinone oxidoreductase 1 (NQO1). Current Protocols in Toxicology. 2001.
-
McPhee, S. High-Throughput Dose-Response Data Analysis. Medium. 2024. Available from: [Link]
- Harris, E. J., et al.
- Punganuru, S. R. NQO1 – based imaging of human malignant cells in vitro & in vivo using NIR-IND, a near infrared fluorescence probe. Texas Tech University Health Sciences Center. 2018.
- Safe, S., et al. Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences. 2016.
-
INDIGO Biosciences. Human AhR Reporter Assay Kit. Available from: [Link]
-
BMG LABTECH. High-throughput screening (HTS). Available from: [Link]
- Vinken, M., et al. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology. Toxicology in Vitro. 2017.
- Sbardella, G., et al. Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. Molecules. 2019.
- Nord, E. Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). DiVA portal. 2019.
-
Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]
- Al-Mulla, H. M. A., et al. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals. Journal of Biosciences and Medicines. 2022.
-
Creative Biolabs. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Available from: [Link]
- Oh, E. T., et al. NAD(P)H Quinone Oxidoreductase-1 Expression Promotes Self-Renewal and Therapeutic Resistance in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences. 2018.
- Dvorak, Z., et al. Induction of CYP1A1 by serum independent of AhR pathway.
- Gilman, H. & St. John, N. B. α-NAPHTHOIC ACID. Organic Syntheses. 1931.
- Siegel, D. & Ross, D. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. Cancers. 2020.
- Verhoeven, S., et al. Statistical analysis of dose-response curves. Wiley Analytical Science. 2024.
- Cernilogar, F. M., et al. Automated HTS assay to screen in primary human cells. Scientific Reports. 2019.
- Ross, D. & Siegel, D. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector. Free Radical Biology and Medicine. 2017.
-
BPS Bioscience. XRE Luciferase Reporter Lentivirus (AhR Signaling). Available from: [Link]
- Paz, R. & Zhuang, X. Preparation of pharmacological agents. Protocols.io. 2022.
- Falahatpisheh, M. H., et al. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro. Toxicological Sciences. 2011.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Hydroxy-1-naphthoic acid synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxy-1-naphthoic acid. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, during its synthesis. We will delve into the critical parameters of the most common synthetic route, the Kolbe-Schmitt reaction, providing expert insights, diagnostic guides, and validated protocols to help you optimize your experimental outcomes.
Section 1: Understanding the Core Synthesis - The Kolbe-Schmitt Reaction
The synthesis of hydroxynaphthoic acids is most commonly achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of a naphthoxide salt using carbon dioxide under elevated temperature and pressure.[1] Understanding the nuances of this reaction is the first step in effective troubleshooting.
Q1: What is the fundamental mechanism for the synthesis of this compound via the Kolbe-Schmitt reaction?
A1: The reaction begins with the deprotonation of 1-naphthol (α-naphthol) by a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH), to form the potassium 1-naphthoxide salt. This salt is significantly more reactive towards electrophilic aromatic substitution than the starting naphthol.[2][3] The naphthoxide then acts as a nucleophile, attacking carbon dioxide (a weak electrophile) to form a carboxylate intermediate. This is followed by tautomerization to regenerate the aromatic ring and subsequent acidification during workup to yield the final this compound product.[4][5]
The process can be visualized as follows:
Caption: Mechanism of the Kolbe-Schmitt Reaction for 1-Naphthol.
Q2: Why is the choice of alkali metal base (e.g., Sodium vs. Potassium Hydroxide) so critical in this synthesis?
A2: The choice of the alkali metal cation is one of the most significant factors influencing the regioselectivity of the carboxylation.[6]
-
Sodium Hydroxide (NaOH): Tends to favor ortho-carboxylation, leading to 2-hydroxy-1-naphthoic acid. This is often attributed to the formation of a stable six-membered chelate complex between the sodium ion, the naphthoxide oxygen, and the incoming carbon dioxide.
-
Potassium Hydroxide (KOH): Tends to favor para-carboxylation, leading to the desired This compound .[2][4][5] The larger potassium ion does not form as stable a chelate at the ortho position, allowing the reaction to proceed under thermodynamic control at the sterically less hindered para position (C4).
Therefore, for maximizing the yield of this compound, potassium hydroxide is the superior choice of base.
Section 2: Troubleshooting Guide - A Diagnostic Approach to Low Yield
Low yields in the Kolbe-Schmitt reaction are rarely due to a single factor. They typically arise from a combination of issues related to reagent quality, reaction conditions, and side reactions. Use this guide to systematically diagnose the problem with your synthesis.
Caption: Systematic Troubleshooting Workflow for Low Yield.
Category A: Reagent & Setup Integrity
This is the most common source of failure. The Kolbe-Schmitt reaction is notoriously sensitive to the quality and handling of its components.
Q: My yield is very low or zero, and the reaction fails to initiate. Where is the most logical place to start troubleshooting?
A: The most critical parameter is the complete exclusion of water. The Kolbe-Schmitt reaction requires strictly anhydrous conditions .[7][8][9] The presence of even trace amounts of moisture can completely inhibit the carboxylation of the potassium naphthoxide intermediate.
-
Causality: Water will preferentially protonate the highly basic naphthoxide salt, converting it back to the unreactive 1-naphthol. This effectively prevents the nucleophilic attack on CO₂.
-
Solution: Implement a rigorous drying protocol. See Protocol 1: Ensuring Anhydrous Reaction Conditions below.
Q: My 1-naphthol starting material is a dark brown or pinkish solid. Does its purity matter?
A: Absolutely. The color indicates the presence of oxidation products, which are common impurities in naphthols.[10] While highly pure 1-naphthol is a white to off-white solid, aged material can oxidize.
-
Causality: These impurities can interfere with the reaction mechanism and often lead to the formation of tarry by-products during the high-temperature reaction, making purification exceedingly difficult and lowering the isolated yield.[8]
-
Solution: If your 1-naphthol is significantly discolored, it is highly advisable to purify it before use.[10] Vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene) are effective methods.
Category B: Reaction Parameters
Once reagent and setup integrity are confirmed, the next step is to scrutinize the reaction conditions. The interplay between temperature and pressure is key to maximizing yield and selectivity.
Q: My analysis (TLC, HPLC, or NMR) shows a mixture of products, including what I suspect is 2-hydroxy-1-naphthoic acid. How can I improve selectivity for the desired 4-isomer?
A: This is a classic regioselectivity problem controlled primarily by temperature and the choice of cation (as discussed in Q2).
-
Causality: The carboxylation of 1-naphthoxide can occur at either the C2 (ortho) or C4 (para) position. The formation of the 2-isomer is kinetically favored (has a lower activation energy), while the 4-isomer is the thermodynamically more stable product.[7]
-
Solution: To favor the thermodynamic product (this compound), the reaction generally requires higher temperatures. This provides enough energy to overcome the kinetic barrier and allows the reaction equilibrium to favor the most stable isomer.
| Parameter | Condition for 2-Isomer (Kinetic) | Condition for 4-Isomer (Thermodynamic) | Rationale |
| Temperature | Lower (e.g., 120-150 °C) | Higher (e.g., >200 °C) | Provides energy to overcome kinetic trap and form the more stable product.[1][6] |
| Base | Sodium Hydroxide | Potassium Hydroxide | Larger K+ ion disfavors ortho-chelation, promoting para-substitution.[2][4] |
| **Pressure (CO₂) ** | Moderate (e.g., 5-10 atm) | High (e.g., 10-100 atm) | High pressure increases CO₂ concentration, driving the reaction forward per Le Chatelier's principle.[2][6][8] |
Q: What is the optimal CO₂ pressure, and how should it be introduced to the reaction?
A: High CO₂ pressure is crucial for achieving a good yield.[6]
-
Causality: The carboxylation is a reversible reaction. High pressure increases the concentration of CO₂ available to react with the naphthoxide, shifting the equilibrium towards product formation.
-
Solution: The reaction should be conducted in a sealed, pressure-rated autoclave. After forming the potassium 1-naphthoxide in situ and removing the water (see Protocol 1), the vessel should be purged with dry CO₂ gas and then pressurized to at least 10-20 atm, though pressures up to 100 atm are often reported for industrial processes.[2][5] The CO₂ should be introduced while the reaction mixture is being stirred vigorously to ensure good gas-solid contact.
Category C: Side Reactions & Impurities
Even with pure reagents and optimized conditions, side reactions can diminish your yield.
Q: After acidification, my crude product is a dark, tarry, and intractable solid. What causes this, and how can I prevent it?
A: Tar formation is typically a result of oxidation or thermal degradation.
-
Causality: 1-naphthol and its derivatives are susceptible to oxidation, especially at the high temperatures used in the Kolbe-Schmitt reaction. Localized overheating due to poor stirring or an aggressive heating ramp can exacerbate this, causing decomposition and polymerization.[8]
-
Solutions:
-
Inert Atmosphere: Ensure the initial naphthoxide formation is done under a strictly inert atmosphere (Nitrogen or Argon) before introducing CO₂.
-
Controlled Heating: Use a well-controlled heating mantle with an oil bath or sand bath to ensure uniform heat distribution. Avoid rapid heating.
-
Efficient Stirring: Use a powerful mechanical stirrer that can handle the potentially viscous or solid reaction mixture to prevent localized hot spots.
-
Q: Besides isomers, what is the most common side product, and how does it form?
A: The most common side product is unreacted 1-naphthol. Another significant issue is the decarboxylation of the desired product back to 1-naphthol and CO₂.
-
Causality: Decarboxylation is the reverse of the main reaction and is favored at excessively high temperatures.[11] this compound can lose CO₂ if the temperature is held too high for too long.
-
Solution: Carefully optimize the reaction time and temperature. Run time-course studies to find the point of maximum product formation before significant decarboxylation begins. The addition of potassium carbonate (K₂CO₃) has been shown to suppress this side reaction in some cases.[6]
Caption: Desired Reaction vs. Common Competing Side Reactions.
Section 3: Validated Experimental Protocols
Protocol 1: Ensuring Anhydrous Reaction Conditions
-
Glassware: All glassware (autoclave liner, stirrer shaft, etc.) must be oven-dried at 120 °C for at least 4 hours and cooled in a desiccator under vacuum or in a stream of dry nitrogen.
-
Reagents:
-
1-Naphthol: Dry in a vacuum oven at 50-60 °C for several hours before use.
-
Potassium Hydroxide: Use freshly opened, high-purity pellets. Avoid using old stock that may have absorbed atmospheric moisture and CO₂.
-
Solvent (if used): If a high-boiling inert solvent like dibutyl carbitol is used, it must be rigorously dried, for example, by distillation from sodium/benzophenone.[9] Many modern procedures are solvent-free.
-
-
Assembly: Assemble the reaction apparatus while hot under a positive pressure of dry nitrogen or argon.
-
Water Removal (In Situ): The most robust method is to remove the water formed during naphthoxide formation. In a solvent-free reaction, this involves heating the mixture of 1-naphthol and KOH under vacuum at a temperature high enough to sublime the water (e.g., 150-180 °C) before backfilling with CO₂.[9]
Protocol 2: Benchmark Synthesis of this compound
This protocol is a representative benchmark. Optimal conditions may vary and should be determined empirically.
-
Setup: To a clean, dry, pressure-rated autoclave equipped with a mechanical stirrer, add purified 1-naphthol (1.0 eq) and powdered potassium hydroxide (1.1 eq).
-
Naphthoxide Formation: Seal the vessel, and while stirring, apply a vacuum and slowly heat the mixture to 160-180 °C to form the potassium naphthoxide and remove the resulting water in situ. Hold under vacuum for 1-2 hours.
-
Carboxylation: Cool the vessel to ~100 °C. Break the vacuum with dry carbon dioxide gas. Pressurize the autoclave with CO₂ to 20-50 atm.
-
Reaction: Increase the internal temperature to 220-240 °C and maintain vigorous stirring. Hold at this temperature for 6-10 hours. The pressure will likely increase as the temperature rises.
-
Workup: Cool the autoclave to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mixture in hot water.
-
Purification:
-
Transfer the aqueous solution to a beaker. If the solution is highly colored, add a small amount of activated carbon, stir for 15 minutes at 80-90 °C, and filter hot through a pad of celite to remove the carbon and other insoluble impurities.[12]
-
Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry in a vacuum oven at 80 °C.
-
Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.
-
References
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616. (1982).
- Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. (n.d.).
- A Synthesis of 4-Hydroxynaphthoic Acid and its Simple Esters. (n.d.). RSC Publishing.
- Method for purification of 4-hydroxyacetophenone. (2020).
- Preparation of 1-naphthoic acid. (n.d.). PrepChem.com.
- Mechanism of the Kolbe-Schmitt reaction. Structure of the intermediate potassium phenoxide-CO(2) complex. (n.d.). PubMed.
- Kolbe Reaction Mechanism. (n.d.). BYJU'S.
- 1,4-aminonaphthol hydrochloride. (n.d.). Organic Syntheses Procedure.
- Kolbe Schmitt Reaction Mechanism. (2018). YouTube.
- Technical Support Center: Synthesis of Hydroxynaphthalene Carboxylic Acid. (n.d.). Benchchem.
- α-NAPHTHOIC ACID. (n.d.). Organic Syntheses Procedure.
- Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. (2015).
- The Kolbe-Schmitt Reaction. (n.d.). Future4200.
- Carboxylation of alkali metal salts of phenols. (n.d.).
- Kolbe–Schmitt reaction. (2019). L.S.College, Muzaffarpur.
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. (n.d.).
- Kolbe–Schmitt reaction. (n.d.). Wikipedia.
- This compound. (n.d.). CymitQuimica.
- This compound | 7474-97-7. (2024). ChemicalBook.
- Process for the preparation of hydroxy naphthoic acids. (n.d.).
- Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3. (n.d.). SciRP.org.
- Factors influencing the formation of 2-hydroxy-6-naphthoic acid from carboxylation of naphthol. (2009).
- 2-hydroxy-1,4-naphthoquinone. (n.d.). Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2132357A - Carboxylation of alkali metal salts of phenols - Google Patents [patents.google.com]
- 9. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 696. The hydroxynaphthoate series. Part I. A synthesis of 4-hydroxynaphthoic acid and its simple esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 4-Hydroxy-1-naphthoic Acid Studies
A Guide for Senior Application Scientists
Welcome to the technical support center for researchers working with 4-Hydroxy-1-naphthoic acid. This guide is designed to provide expert-level insights and practical troubleshooting advice to ensure the integrity and reproducibility of your experiments. As scientists, we understand that robust, well-controlled studies are the bedrock of discovery. This resource moves beyond simple protocols to explain the scientific reasoning behind critical experimental steps, helping you to design self-validating systems for generating trustworthy data.
Part 1: Foundational Knowledge & Pre-Experimental Planning
Before initiating any experiment, a thorough understanding of your compound's properties is critical. Overlooking these fundamentals is a common source of experimental variability and failure.
Q1: How should I prepare stock solutions of this compound? I'm seeing solubility issues.
Answer: This is a frequent challenge. This compound (MW: 188.18 g/mol ) is a solid that is sparingly soluble in water but readily soluble in organic solvents.[1][2] The key is to prepare a high-concentration primary stock in an appropriate solvent, which can then be diluted into your aqueous cell culture medium.
Causality: Using a co-solvent is necessary for many hydrophobic organic compounds to achieve a working concentration in aqueous media.[3] However, the solvent itself can have biological effects. Therefore, the goal is to use the minimal amount of solvent necessary, which is achieved by making a concentrated primary stock.
Recommended Protocol: Preparing a 100 mM Stock Solution
-
Weighing: Accurately weigh 18.82 mg of this compound.
-
Solvent Addition: Add 1 mL of 100% Dimethyl Sulfoxide (DMSO) to the powder.
-
Dissolution: Vortex thoroughly. Gentle warming (to 37°C) or sonication may be required to fully dissolve the compound. Always visually inspect the solution against a light source to ensure no particulates remain.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic molecules. |
| Primary Stock Conc. | 10-100 mM | High concentration minimizes the final solvent percentage in the assay. |
| Final Solvent Conc. | < 0.5% (v/v) , ideally ≤ 0.1% | Minimizes solvent-induced artifacts (e.g., altered membrane permeability, cytotoxicity).[3] |
| Storage | -20°C or -80°C, in aliquots | Prevents degradation and avoids variability from freeze-thaw cycles. |
Q2: My compound is several months old. Is it still good? How do I assess purity?
Answer: The stability of this compound depends on storage conditions. When stored properly (cold, dry, dark), it should be stable. However, for critical experiments, verifying purity is best practice. Commercially available "practical grade" versions of related compounds can be 70-85% pure, which is insufficient for biological assays.[5]
Causality: Impurities can have their own biological activities, leading to confounding results. For example, an impurity could be cytotoxic or could inhibit a target, leading you to misattribute that effect to your primary compound.
Verification Methods:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A pure sample will show a single major peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
-
Melting Point: A sharp melting point range (e.g., 183-184°C) is indicative of high purity.[6] A broad melting range suggests the presence of impurities.
Part 2: The Cornerstone of Reliability: Control Experiments
Controls are not just a formality; they are the framework that makes your data interpretable. For any observed effect of this compound, you must be able to experimentally exclude alternative explanations.
Q3: What is a "vehicle control" and why is it non-negotiable?
Answer: A vehicle control is a sample that contains everything your treated sample contains except for the compound of interest (this compound). In this case, it would be cells in media treated with the same final concentration of DMSO that you use for your experimental conditions.
Causality: Solvents like DMSO are not inert. They can influence cell health, gene expression, and membrane properties.[3] The vehicle control isolates the effect of the solvent, allowing you to subtract its contribution from the effect observed with your compound. Without it, you can never be certain if the observed phenotype is due to your compound or the solvent used to deliver it.
Caption: Workflow for establishing proper vehicle controls.
Q4: My assay is measuring inhibition of a specific enzyme. What positive and negative controls should I use?
Answer: This requires two levels of controls: controls for your compound's activity and controls for the assay's validity.
Causality: Positive and negative controls validate the assay itself. If the positive control doesn't work or the negative control shows a strong effect, the assay is unreliable, and any data generated for your test compound is uninterpretable.
| Control Type | Purpose | Example for an Enzyme Inhibition Assay |
| Negative Control (Assay) | Ensures the assay components (buffer, substrate) do not spontaneously generate a signal. | All assay components, but no enzyme. |
| Positive Control (Assay) | Confirms the enzyme is active and the detection system is working. | A known, potent inhibitor of the target enzyme. |
| Negative Control (Compound) | To rule out non-specific effects of structurally similar but inactive molecules. | An inactive analog of this compound, if available (e.g., 1-naphthoic acid).[7][8] |
Q5: How do I know if the effects I'm seeing are specific to my target pathway, and not just because the compound is killing the cells?
Answer: This is a crucial point of diligence and a common pitfall.[9] You must always run a general cytotoxicity or cell viability assay in parallel with your functional assay, using the exact same cell type, compound concentrations, and incubation times.
Causality: A compound that kills cells will non-specifically inhibit most cellular processes (e.g., protein synthesis, signaling). If you observe a 50% reduction in your target's activity at a concentration that also reduces cell viability by 50%, your result is likely a cytotoxicity artifact, not specific inhibition.
Recommended Protocol: Concurrent Cell Viability Assay (e.g., Resazurin-based)
-
Plate Cells: Seed cells in two identical microplates (e.g., 96-well, clear-bottom black plates for fluorescence).[10] Plate A is for your primary (functional) assay; Plate B is for the viability assay.
-
Treat Cells: Treat both plates with identical concentration curves of this compound, including untreated and vehicle controls. Incubate for the desired time period.
-
Process Plate A: Perform your primary functional assay as planned.
-
Process Plate B:
-
Add a resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™) to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Read fluorescence (e.g., Ex/Em ~560/590 nm) on a microplate reader.[11]
-
-
Analyze: Normalize the data from both plates to the vehicle control. Plot the dose-response curves for both your functional endpoint and cell viability on the same graph to directly compare them.
Part 3: Troubleshooting Common Experimental Problems
Q6: My results are inconsistent between experiments. What should I check first?
Answer: Lack of reproducibility is a common and frustrating issue. A systematic check of common variables is the most effective troubleshooting approach.
| Potential Cause | Recommended Action & Scientific Rationale |
| Cell Passage Number | Are you using cells of a consistent, low passage number? High passage cells can undergo phenotypic drift, altering their response to stimuli.[10][12] |
| Reagent Stability | Are you using fresh dilutions from a single, quality-controlled stock of this compound? Avoid repeated freeze-thaw cycles of the primary stock. |
| Cell Seeding Density | Is your cell seeding consistent? Confluency affects cell health and signaling. Use a cell counter for accuracy. Poor cell health can lead to unreliable results.[13] |
| Plate Edge Effects | Are you seeing strange patterns where the outer wells behave differently? This is often due to uneven temperature or evaporation. Avoid using the outermost wells for critical measurements.[14] |
| Pipetting Accuracy | Are your pipettes calibrated? Small volume errors, especially with serial dilutions, can propagate into large concentration errors. |
Q7: I'm studying a signaling pathway. How do I start to understand the potential mechanism of this compound?
Answer: While the precise pathway for this compound is not fully elucidated in the provided literature, we can draw inferences from related structures like 1,4-naphthoquinones. These compounds are known to participate in redox cycling, which can generate reactive oxygen species (ROS) and trigger stress-response signaling.[15] A plausible hypothetical mechanism involves the modulation of redox-sensitive pathways.
Causality: Many signaling pathways are regulated by the cellular redox state. A compound that induces mild oxidative stress can activate protective pathways like the Nrf2-ARE system or modulate growth factor signaling (e.g., EGFR) by affecting the function of redox-sensitive tyrosine phosphatases.[16][17]
Caption: Hypothetical signaling pathway affected by a redox-active compound.
This diagram illustrates how a compound like this compound could induce cellular changes. To test this hypothesis, you would need specific control experiments, such as co-treatment with an antioxidant (e.g., N-acetylcysteine) to see if it reverses the observed effects, which would support a ROS-dependent mechanism.
References
-
Gryniewicz, C. M., & Williams, G. M. (Year not available). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. PMC - NIH. Available from: [Link]
-
Wikipedia. (n.d.). 1-Naphthoic acid. Available from: [Link]
-
PubChem. (n.d.). 1-Hydroxy-4-naphthoic acid | C11H8O3 | CID 344291. National Center for Biotechnology Information. Available from: [Link]
-
Van der Pijl, F., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC - NIH. Available from: [Link]
-
Naing, C. (n.d.). Statistical Pitfalls in Medical Research. PMC - NIH. Available from: [Link]
-
Shakirova, G. V., et al. (2020). 1,4-Naphthoquinones: Some Biological Properties and Application. PubMed. Available from: [Link]
-
Eawag-BBD. (2001). 1-Naphthoic Acid Pathway Map. Available from: [Link]
-
Alharbi, S., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. NIH. Available from: [Link]
-
bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. Available from: [Link]
-
Smith, K. E. C., & Schäfer, S. (2016). Defining and Controlling Exposure During In Vitro Toxicity Testing and the Potential of Passive Dosing. ResearchGate. Available from: [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]
-
Suresh, K. P., & Lokesh, V. (2016). Common Statistical Pitfalls in Basic Science Research. Journal of the American Heart Association. Available from: [Link]
-
XenoTech. (2023). In Vitro Induction Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. Available from: [Link]
-
Eppendorf and Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Common Pitfalls in the Conduct of Clinical Research. Available from: [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Available from: [Link]
-
ACS Omega. (2026). Co-Optimization of in Vitro Biofunctionality and Electrochemical Passivity in Self-Doped TiO2 Surfaces. Available from: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]
-
Dwivedi, S., et al. (2007). Role of 4-hydroxynonenal and its metabolites in signaling. PubMed. Available from: [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Available from: [Link]
-
Klotz, L. O., et al. (2017). 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling. Molecules. Available from: [Link]
-
van Smeden, M. (2022). A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting. PRiMER. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis Potential with 4-Acetyl-1-Naphthoic Acid: A Versatile Intermediate. Available from: [Link]
-
University Course Material. (n.d.). Lesson 1a. Intro and Control Experiments. Available from: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Hydroxy-4-naphthoic acid | C11H8O3 | CID 344291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ten common lab mistakes! [hellobio.com]
- 5. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 7474-97-7 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. youtube.com [youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. assaygenie.com [assaygenie.com]
- 15. 1,4-Naphthoquinones: Some Biological Properties and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of 4-hydroxynonenal and its metabolites in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of Receptor Cross-Reactivity for 4-Hydroxy-1-naphthoic Acid: A Technical Guide for Researchers
For researchers and drug development professionals, understanding the complete biological activity profile of a compound is paramount. This guide provides an in-depth technical comparison of the receptor cross-reactivity of 4-Hydroxy-1-naphthoic acid, moving beyond its primary target to explore potential off-target interactions. By synthesizing available data on structurally related compounds and outlining robust experimental protocols, this document serves as a critical resource for predicting and validating the broader pharmacological landscape of this molecule.
Introduction to this compound and the Imperative of Cross-Reactivity Profiling
This compound is a hydroxylated derivative of 1-naphthoic acid, a bicyclic aromatic carboxylic acid. The inclusion of a hydroxyl group introduces a key functional moiety that can significantly influence its interaction with biological macromolecules. While initial studies often focus on a compound's primary, high-affinity target, a comprehensive understanding of its cross-reactivity with other receptors is essential for several reasons:
-
Predicting Off-Target Effects: Unintended interactions with other receptors can lead to adverse drug reactions or unexpected toxicities. Identifying these off-target effects early in the drug discovery pipeline is crucial for mitigating risks.
-
Uncovering Novel Therapeutic Applications: Cross-reactivity is not always detrimental. In some instances, interactions with secondary targets can lead to beneficial polypharmacology, opening avenues for new therapeutic indications.
-
Elucidating Structure-Activity Relationships (SAR): A thorough cross-reactivity profile provides a more complete picture of a compound's SAR, guiding the design of more selective and potent analogs.
This guide will first delve into the established interaction of hydroxylated naphthoic acids with the Aryl Hydrocarbon Receptor (AhR), followed by an evidence-based exploration of potential cross-reactivity with other key receptor families.
Primary Target: The Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[1][2] Structurally similar compounds to this compound have been identified as potent agonists of AhR.[3][4][5][6]
A key study investigating the structure-activity relationships of various hydroxyl/carboxy-substituted naphthoic acids demonstrated that compounds like 1- and 4-hydroxy-2-naphthoic acid are effective AhR agonists.[5][6] Although this compound was not directly tested, its structural similarity strongly suggests it will also function as an AhR agonist. The primary mechanism of action involves the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[5][6]
Comparative Agonist Activity at the Aryl Hydrocarbon Receptor
The following table summarizes the expected agonist activity of this compound at the AhR, in comparison to a well-characterized AhR agonist, 2,3,7,8-Tetrachlorodibenzodioxin (TCDD), and a structurally related compound, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA). The data for the comparators are derived from published studies.[5][6]
| Compound | Receptor | Assay Type | Endpoint | Expected Potency (EC50) | Efficacy (Compared to TCDD) | Reference |
| This compound | AhR | CYP1A1 mRNA Induction (in vitro) | Fold Induction | ~1-10 µM (Predicted) | High (Predicted) | - |
| 2,3,7,8-TCDD (Positive Control) | AhR | CYP1A1 mRNA Induction (in vitro) | Fold Induction | ~1 nM | 100% | [5][6] |
| 1,4-DHNA | AhR | CYP1A1 mRNA Induction (in vitro) | Fold Induction | ~100 nM | ~100% | [5][6] |
Rationale: The predicted potency of this compound is based on the observed activity of mono-hydroxylated naphthoic acids in the referenced study.[5][6] The presence of the hydroxyl and carboxylic acid groups on the naphthalene scaffold is a key determinant for AhR binding and activation.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Experimental Protocol: CYP1A1 mRNA Induction Assay
This functional assay quantifies the ability of a test compound to act as an AhR agonist by measuring the induction of the target gene, CYP1A1.
I. Cell Culture and Treatment:
-
Culture a suitable cell line expressing functional AhR (e.g., human hepatoma HepG2 cells or mouse hepatoma Hepa-1c1c7 cells) in the recommended growth medium until they reach 70-80% confluency.
-
Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in serum-free medium. A typical concentration range would be from 10 nM to 100 µM.
-
Include a positive control (e.g., 10 nM TCDD) and a vehicle control (e.g., DMSO).
-
Remove the growth medium from the cells and replace it with the medium containing the test compounds.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. RNA Isolation and cDNA Synthesis:
-
After incubation, lyse the cells directly in the wells using a suitable lysis buffer from a commercial RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase kit with oligo(dT) or random primers.
III. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 mRNA expression relative to the vehicle control, normalized to the reference gene.[7]
Potential Cross-Reactivity with Other Receptors
While the interaction with AhR is strongly supported by existing literature on analogous compounds, it is crucial to investigate potential cross-reactivity with other receptor families to build a comprehensive pharmacological profile.
N-Methyl-D-Aspartate (NMDA) Receptors
NMDA receptors are ligand-gated ion channels that play a critical role in synaptic plasticity and memory formation.[3] A study on the structure-activity relationships of 2-naphthoic acid derivatives revealed that these compounds can act as allosteric modulators of NMDA receptors.[8][9][10] Specifically, the addition of a hydroxyl group at the 3-position of 2-naphthoic acid increased inhibitory activity at certain NMDA receptor subtypes.[8][9] Although this compound has a different substitution pattern, this finding provides a rationale for investigating its potential interaction with NMDA receptors.
Comparative Activity at NMDA Receptors
The following table presents a hypothetical comparison of the activity of this compound at NMDA receptors, based on the findings for related compounds.
| Compound | Receptor Subtype | Assay Type | Endpoint | Expected Potency (IC50) | Expected Efficacy | Reference |
| This compound | GluN1/GluN2A-D | Calcium Influx Assay (in vitro) | % Inhibition | > 10 µM (Predicted) | Partial Antagonist (Predicted) | - |
| UBP618 (Positive Control) | GluN1/GluN2A-D | Electrophysiology (in vitro) | IC50 | ~2 µM | Full Antagonist | [8][9] |
| 2-Naphthoic Acid | GluN1/GluN2A | Electrophysiology (in vitro) | IC50 | > 100 µM | Weak Antagonist | [8][9] |
Rationale: The predicted activity is based on the general observation that naphthoic acid derivatives can modulate NMDA receptor function. The specific substitution pattern of this compound may result in weaker or different subtype selectivity compared to the more potent inhibitors identified in the cited study.
NMDA Receptor Signaling Pathway
Experimental Protocol: Calcium Influx Assay for NMDA Receptor Activity
This functional assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and modulation by a test compound.[11][12]
I. Cell Culture and Dye Loading:
-
Culture a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1 and a GluN2 subunit) in the appropriate growth medium.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to grow to a confluent monolayer.
-
Wash the cells with a magnesium-free buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
II. Compound Incubation and Signal Detection:
-
Prepare serial dilutions of this compound in a magnesium-free assay buffer.
-
Include a known NMDA receptor antagonist (e.g., AP5) as a positive control and a vehicle control.
-
Add the test compounds to the wells and incubate for a short period (e.g., 10-20 minutes).
-
Prepare a solution of NMDA receptor agonists (e.g., glutamate and glycine) in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist solution to the wells while simultaneously measuring the fluorescence intensity.
-
Record the fluorescence signal over time to capture the initial peak response.
III. Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC50 value if a significant inhibitory effect is observed.
Estrogen Receptors
Estrogen receptors (ERα and ERβ) are nuclear receptors that mediate the effects of estrogens. A study on 4-hydroxybenzoic acid, a structurally simpler compound that shares the 4-hydroxy-phenyl motif with this compound, demonstrated weak estrogenic activity.[13][14][15] This suggests a possibility, albeit speculative, that this compound might exhibit some affinity for estrogen receptors.
Comparative Activity at Estrogen Receptors
The following table provides a hypothetical comparison of the estrogenic activity of this compound.
| Compound | Receptor | Assay Type | Endpoint | Expected Potency (EC50) | Expected Efficacy | Reference |
| This compound | ERα | ERE-Luciferase Reporter Assay (in vitro) | Fold Induction | > 10 µM (Predicted) | Very Weak Agonist (Predicted) | - |
| 17β-Estradiol (Positive Control) | ERα | ERE-Luciferase Reporter Assay (in vitro) | Fold Induction | ~10 pM | 100% | [14][15] |
| 4-Hydroxybenzoic Acid | ERα | Cell Proliferation Assay (in vitro) | EC50 | ~10 µM | Weak Agonist | [14][15] |
Rationale: The predicted weak activity is based on the low potency observed for 4-hydroxybenzoic acid. The larger and more rigid naphthoic acid scaffold may further reduce the affinity for the estrogen receptor ligand-binding pocket.
Estrogen Receptor Signaling Pathway
Experimental Protocol: Luciferase Reporter Assay for Estrogen Receptor Activation
This assay is a highly sensitive method to detect the activation of estrogen receptors by measuring the expression of a reporter gene under the control of an estrogen-responsive element (ERE).[16][17][18]
I. Cell Culture and Transfection:
-
Use a cell line that has low endogenous estrogen receptor activity (e.g., HEK293 or HeLa).
-
Co-transfect the cells with two plasmids:
-
An expression vector for the human estrogen receptor (ERα or ERβ).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the ERE.
-
-
A third plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.
-
After transfection, seed the cells into a 96-well, white, opaque plate and allow them to recover.
II. Compound Treatment and Luciferase Assay:
-
Prepare serial dilutions of this compound in a phenol red-free medium supplemented with charcoal-stripped serum to remove any endogenous estrogens.
-
Include a positive control (e.g., 17β-estradiol) and a vehicle control.
-
Treat the cells with the compounds for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
III. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.
Data Interpretation and Concluding Remarks
The available evidence strongly suggests that this compound is an agonist of the Aryl Hydrocarbon Receptor. Researchers investigating this compound should prioritize confirming this activity and quantifying its potency. The potential for cross-reactivity with other receptors, such as the NMDA and estrogen receptors, is currently speculative and based on the activity of structurally related but distinct molecules. Therefore, it is highly recommended that comprehensive in vitro profiling be conducted to definitively assess the selectivity of this compound.
The experimental protocols provided in this guide offer robust and validated methods for assessing the activity of this compound at these primary and potential secondary targets. A thorough understanding of its receptor cross-reactivity profile will be invaluable for advancing its development as a research tool or therapeutic agent.
References
-
Aryl Hydrocarbon Receptor Signaling - GeneGlobe - QIAGEN. (n.d.). Retrieved January 27, 2026, from [Link]
-
Cheng, J., et al. (2017). A schematic representation of AHR signaling pathway. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved January 27, 2026, from [Link]
- Hansen, K. B., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57787.
- Safe, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 349-360.
- Pugazhendhi, D., et al. (2005). Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. Journal of Applied Toxicology, 25(4), 301-309.
- Costa, B. M., et al. (2011). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Bioorganic & Medicinal Chemistry Letters, 21(23), 7074-7078.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Aryl hydrocarbon receptor. Retrieved January 27, 2026, from [Link]
- Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402-408.
-
Zhang, L., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Zonderland, L. (2022). Simplified diagram of estrogen signaling pathways. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 27, 2026, from [Link]
- Kopp, A. R., et al. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Assay and Drug Development Technologies, 9(4), 364-373.
-
Wikipedia. (n.d.). Estrogen receptor. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2011). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Retrieved January 27, 2026, from [Link]
- Kandasamy, K., et al. (2013). Signaling network map of the aryl hydrocarbon receptor.
- Paoletti, P., et al. (2011). Activation Mechanisms of the NMDA Receptor. In The NMDA Receptor (pp. 3-36). Humana Press.
- Veldhoen, M., et al. (2008). The aryl hydrocarbon receptor links TH17-cell-mediated autoimmunity to environmental toxins.
- Roth, E. K., et al. (2021). Targeting the aryl hydrocarbon receptor by gut phenolic metabolites. Frontiers in Immunology, 12, 739926.
- Jane, D. E., et al. (2016). Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid. Journal of Medicinal Chemistry, 59(17), 7891-7908.
-
Promega GmbH. (n.d.). Nuclear Receptor Analysis Luciferase Vectors. Retrieved January 27, 2026, from [Link]
- Wild, M., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7(1), 1-11.
- Marino, M., et al. (2006). Molecular mechanism of estrogen–estrogen receptor signaling. Estrogen and the vessel wall, 1-17.
-
LifeNet Health LifeSciences. (n.d.). CYP Induction Assay. Retrieved January 27, 2026, from [Link]
- Hansen, K. B., et al. (2021). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 153(5).
-
Wang, L., et al. (2011). Schematic representations of signaling pathways from NMDA receptors to the multiple signaling system. ResearchGate. Retrieved January 27, 2026, from [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British Journal of Pharmacology, 161(7), 1431-1447.
-
National Institute of Technology and Evaluation, Japan. (n.d.). 4-hydroxybenzoic acid. Retrieved January 27, 2026, from [Link]
- Spink, D. C., et al. (2005). Single Cell Analysis of Switch-Like Induction of CYP1A1 in Liver Cell Lines. Toxicological Sciences, 86(1), 26-36.
- Furue, M., et al. (2021). The Aryl Hydrocarbon Receptor (AHR): Peacekeeper of the Skin. International Journal of Molecular Sciences, 22(16), 8847.
-
Wikipedia. (n.d.). NMDA receptor. Retrieved January 27, 2026, from [Link]
- Quintana, F. J., et al. (2013). Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders. Biochemical Pharmacology, 86(11), 1545-1554.
- Darbre, P. D. (2006). Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. Journal of Applied Toxicology, 26(3), 193-200.
-
European Union Reference Laboratory for Alternatives to Animal Testing. (2018). Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes. Retrieved January 27, 2026, from [Link]
- Li, J., et al. (2020). Schematic diagram of the competitive binding assays. In Radiopharmaceuticals for Neurological Diseases. Springer, Singapore.
-
News-Medical.Net. (2023). What are NMDA Receptors?. Retrieved January 27, 2026, from [Link]
- Esser, C., & Rannug, A. (2015). Canonical and non-canonical aryl hydrocarbon receptor signaling pathways. In The AH Receptor in Biology and Toxicology (pp. 53-79). John Wiley & Sons.
- Musgrove, E. A., & Sutherland, R. L. (2009). Biological determinants of endocrine resistance in breast cancer.
-
ResearchGate. (2005). Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. Retrieved January 27, 2026, from [Link]
-
Eurofins Pharma Discovery Services. (2016). Development of a High-Throughput CYP Induction Assay by mRNA Measurement in Human Primary Hepatocytes. Retrieved January 27, 2026, from [Link]
-
Qiagen. (n.d.). Aryl Hydrocarbon Receptor Signaling. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Retrieved January 27, 2026, from [Link]
- Labco Nous Diagnostics. (n.d.). Cell-based assays with NMDA expressing cells. Retrieved January 27, 2026, from [No URL available in search results]
- Zhu, S., & Gouaux, E. (2024). Expression and Purification of Mammalian NMDA Receptor Protein for Functional Characterization. In Methods in Molecular Biology (Vol. 2738, pp. 15-31). Humana, New York, NY.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 4-Hydroxy-1-naphthoic acid versus its Sulfonated Analog, 4-Hydroxy-1-naphthalenesulfonic acid
For researchers, scientists, and professionals in drug development, the selection of a lead compound is a critical decision point. The journey from a hit compound to a viable drug candidate is often paved with structural modifications aimed at optimizing efficacy, pharmacokinetics, and safety. This guide provides an in-depth technical comparison of 4-Hydroxy-1-naphthoic acid and its sulfonated analog, 4-Hydroxy-1-naphthalenesulfonic acid. While direct comparative efficacy data for these two specific molecules is not extensively published, this guide will leverage established principles of medicinal chemistry and pharmacology to frame a robust hypothesis and detail the experimental workflows necessary to rigorously test it.
Introduction: The Rationale for Comparison
This compound is a known weak agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as Cytochrome P450 1A1 (CYP1A1). The AhR pathway is a target of interest for various therapeutic areas, including immunology and oncology.
Sulfonation is a common chemical modification in drug development, primarily employed to enhance aqueous solubility and alter pharmacokinetic properties. The introduction of a sulfonic acid group, a strong acid, can dramatically change a molecule's physicochemical characteristics, including its polarity, charge, and ability to form hydrogen bonds. These changes can, in turn, significantly impact its biological activity, including receptor binding and cellular permeability. This guide will explore the anticipated and testable differences in efficacy between this compound and its sulfonated counterpart.
Physicochemical Properties: A Tale of Two Functional Groups
The primary structural difference between the two compounds is the replacement of a carboxylic acid group with a sulfonic acid group. This seemingly subtle change has profound implications for their chemical properties.
| Property | This compound | 4-Hydroxy-1-naphthalenesulfonic acid | Rationale for Difference |
| Molecular Weight | 188.18 g/mol | 224.22 g/mol | Addition of a sulfur and two oxygen atoms, with the loss of a carbon atom. |
| pKa | ~4-5 (for carboxylic acid) | ~-2 (for sulfonic acid) | The sulfonic acid group is a much stronger acid than the carboxylic acid group. |
| Aqueous Solubility | Low | High | The highly polar and ionizable sulfonic acid group significantly increases water solubility.[1] |
| LogP | Higher (more lipophilic) | Lower (more hydrophilic) | The increased polarity from the sulfonic acid group reduces the octanol-water partition coefficient. |
| Hydrogen Bonding | Acceptor and Donor (Carboxylate) | Strong Acceptor (Sulfonate) | The sulfonate group is a potent hydrogen bond acceptor.[2] |
These fundamental differences in physicochemical properties are expected to translate into significant variations in their biological performance.
The Mechanistic Hypothesis: AhR Agonism and Downstream Signaling
Our central hypothesis is that the sulfonation of this compound will likely decrease its direct binding affinity to the AhR but may alter its cellular activity profile due to changes in solubility and distribution.
The activation of the AhR by a ligand initiates a cascade of events leading to the transcription of target genes. Understanding this pathway is crucial for designing experiments to compare the efficacy of our two compounds.
Caption: Workflow for determining AhR binding affinity.
Expected Outcome & Interpretation:
It is hypothesized that this compound, being more lipophilic, will exhibit a stronger binding affinity (lower Kd or Ki) to the hydrophobic ligand-binding pocket of the AhR compared to its highly polar sulfonated analog. The sulfonate group may introduce steric hindrance or unfavorable electrostatic interactions within the binding site.
Workflow 2: Quantifying Cellular Potency through Gene Induction
The ability of a compound to induce the expression of AhR target genes like CYP1A1 is a direct measure of its cellular potency. A cell-based reporter assay or a direct measurement of CYP1A1 activity (EROD assay) can be employed. [3][4]
Caption: Workflow for assessing cellular potency.
Expected Outcome & Interpretation:
Despite its potentially lower binding affinity, 4-Hydroxy-1-naphthalenesulfonic acid's high aqueous solubility could lead to a higher effective concentration in the cell culture medium, potentially resulting in a measurable, albeit likely less potent, induction of CYP1A1. The EC50 value for this compound is expected to be lower (indicating higher potency) than its sulfonated analog.
Detailed Experimental Protocols
Protocol for Fluorescence Polarization Competition Assay
Objective: To determine the inhibitory constant (Ki) of the test compounds for the AhR ligand-binding domain.
-
Reagents and Materials:
-
Purified recombinant AhR ligand-binding domain (LBD).
-
A known high-affinity fluorescent AhR ligand (e.g., a fluorescent derivative of TCDD or a known agonist).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well black, flat-bottom plates.
-
Test compounds: this compound and 4-Hydroxy-1-naphthalenesulfonic acid, dissolved in an appropriate solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of the AhR LBD and the fluorescent ligand.
-
Add the serially diluted test compounds to the wells. Include controls with no test compound (maximum polarization) and no AhR LBD (minimum polarization).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorescent ligand.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Protocol for CYP1A1 Induction (EROD) Assay
Objective: To measure the enzymatic activity of induced CYP1A1 in cells treated with the test compounds.
-
Reagents and Materials:
-
H4IIE or HepG2 cells.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds and a positive control (e.g., TCDD).
-
7-Ethoxyresorufin (EROD substrate).
-
Resorufin standard.
-
Lysis buffer.
-
NADPH.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds and the positive control for 24-72 hours.
-
After incubation, lyse the cells.
-
To the cell lysate, add the EROD substrate and NADPH to initiate the enzymatic reaction.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the fluorescence of the product, resorufin, using a fluorescence plate reader.
-
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Normalize the EROD activity to the total protein concentration in each well.
-
Plot the normalized EROD activity against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value for each compound.
-
Summary of Predicted Efficacy
Based on the principles discussed, the following table summarizes the predicted outcomes of the experimental comparison.
| Parameter | This compound | 4-Hydroxy-1-naphthalenesulfonic acid | Predicted Winner for Efficacy |
| AhR Binding Affinity (Ki) | Lower (stronger binding) | Higher (weaker binding) | This compound |
| Cellular Potency (EC50) | Lower (more potent) | Higher (less potent) | This compound |
| Aqueous Solubility | Low | High | 4-Hydroxy-1-naphthalenesulfonic acid |
Conclusion and Future Directions
This guide outlines a comprehensive strategy for comparing the efficacy of this compound and its sulfonated analog, 4-Hydroxy-1-naphthalenesulfonic acid, as AhR agonists. While it is predicted that the parent compound, this compound, will demonstrate superior direct binding affinity and cellular potency, the enhanced solubility of the sulfonated analog is a critical attribute for drug development that cannot be overlooked.
The experimental workflows and protocols provided herein offer a clear roadmap for researchers to generate the necessary data to confirm or refute the stated hypotheses. Such a study would not only provide a definitive comparison of these two molecules but also contribute valuable structure-activity relationship data to the broader field of AhR modulator development. Future investigations could also explore the in vivo pharmacokinetic and pharmacodynamic profiles of these compounds, where the differences in solubility are likely to have the most significant impact.
References
-
Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. (2024, February 19). MDPI. Retrieved January 27, 2026, from [Link]
-
The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes. (n.d.). Dalton Transactions. Retrieved January 27, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Cell-based high-throughput bioassays to assess induction and inhibition of CYP1A enzymes. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Sulfonation in pharmacology and toxicology. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
-
Binding Mode and Structure-Activity Relationships of ITE as an Aryl Hydrocarbon Receptor (AhR) Agonist. (2018, February 6). PubMed. Retrieved January 27, 2026, from [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Determination of IC50 values of small-molecule inhibitors of Caf1/CNOT7. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Receptor binding sites of hypoglycemic sulfonylureas and related [(acylamino)alkyl]benzoic acids. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]
-
Structure-Dependent Modulation of Aryl Hydrocarbon Receptor-Mediated Activities by Flavonoids. (2018, March 23). Toxicological Sciences. Retrieved January 27, 2026, from [Link]
-
1-Naphthol-4-sulfonic acid | C10H8O4S | CID 6791. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. (2015, October 8). Nature Protocols. Retrieved January 27, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Cell-based high-throughput bioassays to assess induction and inhibition of CYP1A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-1-naphthoic Acid
This guide provides a detailed protocol for the safe handling and disposal of 4-Hydroxy-1-naphthoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As scientists, our responsibility extends beyond the experiment itself to the entire lifecycle of the chemicals we use, including their proper disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Core Safety Profile and Hazard Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, while not acutely toxic, presents specific risks that dictate its handling and disposal protocols.
Key Chemical and Hazard Information
The following table summarizes the essential identification and safety data for this compound and its common isomers, which share similar hazard profiles.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 7474-97-7 | [1][2] |
| Molecular Formula | C₁₁H₈O₃ | [1][3] |
| Appearance | Light brown to yellow powder/solid | [3][4] |
| GHS Hazard Statements | Causes skin irritation (H315)[3][5][6][7].Causes serious eye irritation (H319)[3][5][8].May cause respiratory irritation (H335)[3][5][8]. | [3][5][6][7][8] |
| Signal Word | Warning | [3][5][6][7] |
| Primary Hazards | Irritant to skin, eyes, and respiratory system. The fine powder form poses an inhalation risk. | [3][4][5] |
| Incompatibilities | Strong oxidizing agents[6]. Reacts with strong oxidants[4]. | [4][6] |
| Environmental Hazards | While specific data is limited, the substance is considered harmful to aquatic organisms[4]. Standard procedure dictates preventing its release into the environment[4][9]. The product is water-soluble and may spread in water systems[3]. | [3][4][9] |
Expert Rationale: The primary concern with this compound is its irritant nature. As a solid powder, the generation of dust during handling is the main vector for exposure. Therefore, all procedures must be designed to minimize dust and prevent physical contact.
Essential Pre-Disposal Safety Protocols
Proper preparation is critical. Adherence to the following protocols will mitigate the risks identified above.
Personal Protective Equipment (PPE)
A standard laboratory PPE ensemble is required. This is a non-negotiable baseline for safety.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient to protect against fine dust.[5][6]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Remove and wash contaminated clothing and gloves before reuse.[5][6]
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened.
-
Respiratory Protection: If there is a risk of generating dust, handling should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved particulate respirator is necessary.[10] Avoid breathing dust.[3][5][6]
Engineering Controls
-
Ventilation: Always handle this compound powder inside a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[3][6]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
Waste Characterization and Segregation Workflow
Properly characterizing and segregating chemical waste is a cornerstone of laboratory safety and regulatory compliance. In the United States, chemical waste is regulated under the Resource Conservation and Recovery Act (RCRA).[11][12] All waste chemicals should be treated as hazardous until a formal determination is made by your institution's Environmental Health & Safety (EHS) office.[13]
The following diagram outlines the decision-making process for handling this compound waste.
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Disposal Methodologies
Follow these detailed protocols based on the nature of the waste.
Protocol A: Disposal of Unused Product and Contaminated Solids
This protocol applies to expired chemicals, residual product, and solid labware (e.g., weigh boats, contaminated filter paper).
-
Prepare the Waste Container:
-
Obtain a designated hazardous solid waste container from your EHS office. This is typically a rigid, wide-mouth container with a screw-top lid.
-
Ensure the container is properly labeled with a hazardous waste tag before adding any material. The label must include the full chemical name: "this compound".[14][15]
-
-
Transfer the Waste:
-
Working inside a chemical fume hood, carefully transfer the solid this compound into the waste container.
-
Use a spatula or scoop. Avoid any actions that could generate dust. Do not pour the powder from a height.
-
Contaminated items like weigh paper or gloves used during the process should also be placed in this container.
-
-
Decontaminate Emptied Containers:
-
Original product containers that are now empty must be decontaminated before disposal as regular trash.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[16]
-
Crucially, this rinsate is now considered hazardous liquid waste. It must be collected in a separate, appropriately labeled hazardous liquid waste container.[16]
-
After rinsing, allow the container to air dry completely in the fume hood. Deface or remove the original label and dispose of the clean, dry container in the regular trash or glass recycling bin, as per institutional policy.[13]
-
-
Seal and Store:
-
Securely close the hazardous waste container. The container must be kept closed at all times except when adding waste.[13][14]
-
Wipe the exterior of the container to ensure it is clean and free of contamination.[17]
-
Store the container in your lab's designated Satellite Accumulation Area, segregated from incompatible materials.[14]
-
-
Arrange for Disposal:
-
Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[14]
-
Protocol B: Management and Disposal of Minor Spills
This protocol applies to small spills (typically <100g) that can be safely managed by laboratory personnel.
-
Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
Ensure proper ventilation. If the spill is outside a fume hood, restrict access to the area.
-
-
Don Appropriate PPE:
-
At a minimum, wear the PPE outlined in Section 2.1. If there is significant airborne dust, a respirator is required.
-
-
Contain and Clean the Spill:
-
Do not use a dry brush or towel , as this will generate dust.
-
Gently cover the spill with an absorbent material.
-
If appropriate, you may lightly moisten the powder with water to prevent it from becoming airborne.[4]
-
Carefully sweep or scoop the spilled substance and cleanup materials into a sealable container (e.g., a heavy-duty plastic bag or a dedicated waste container).[4][10]
-
-
Final Decontamination:
-
Wipe the spill area with a wet paper towel or absorbent pad.
-
Place all used cleaning materials into the same waste container.
-
-
Containerize and Label:
-
Seal the container or bag.
-
Label it clearly as "Hazardous Waste: Spill Debris containing this compound".
-
-
Dispose and Report:
-
Transfer the sealed container to your lab's Satellite Accumulation Area and arrange for pickup via your EHS office.
-
Report the spill to your laboratory supervisor or EHS department, in accordance with institutional policy.
-
Emergency Response and First Aid
In the event of accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][5]
-
Inhalation: Remove the person from exposure to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[6]
-
Major Spill: For spills that are too large to be safely managed by lab personnel, evacuate the area immediately, close the doors, and contact your institution's emergency EHS number.
References
-
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
International Chemical Safety Cards (ICSC). (2021). ICSC 1759: 3-HYDROXY-2-NAPHTHOIC ACID. Retrieved from [Link]
-
PubChem. 6-Hydroxy-1-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Case Western Reserve University. RCRA. Environmental Health and Safety. Retrieved from [Link]
-
ETH Zürich. (2021, August). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]
-
PubChem. 1-Hydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Government of India, Ministry of Environment, Forest and Climate Change. SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes. Retrieved from [Link]
-
Lehigh University. Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]
-
Wikipedia. Hazardous waste in the United States. Retrieved from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. 6-Hydroxy-1-naphthoic acid | C11H8O3 | CID 5463800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. epa.gov [epa.gov]
- 12. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 13. vumc.org [vumc.org]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
